An In-depth Technical Guide to the Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details the step-by-step experimental protocols, presents quantitative data for key reaction intermediates and the final product, and includes visualizations of the synthetic route and experimental workflow.
Synthesis Pathway Overview
The synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is accomplished through a three-step sequence, commencing with the formation of the 3,5-dimethylpyrazole ring, followed by N-alkylation with a suitable benzoic acid derivative, and culminating in the hydrolysis of the ester to yield the final carboxylic acid.
Caption: Overall synthesis pathway for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethylpyrazole
This procedure outlines the formation of the pyrazole ring via the condensation of acetylacetone with hydrazine hydrate.
Materials:
Acetylacetone
Hydrazine hydrate
Ethanol
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1 equivalent) in ethanol.
Slowly add hydrazine hydrate (1 equivalent) to the stirred solution. An exothermic reaction may be observed.
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3,5-dimethylpyrazole.
Step 2: Synthesis of Methyl 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoate
This step involves the N-alkylation of 3,5-dimethylpyrazole with methyl 4-(bromomethyl)benzoate. A similar procedure has been reported for the reaction of pyrazole with ethyl 4-(bromomethyl)benzoate, which serves as a basis for this protocol.[1]
Materials:
3,5-Dimethylpyrazole
Methyl 4-(bromomethyl)benzoate
Anhydrous Potassium Carbonate (K₂CO₃)
Anhydrous Acetone
Procedure:
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone in a round-bottom flask, add 3,5-dimethylpyrazole (1 equivalent).
Add methyl 4-(bromomethyl)benzoate (1 equivalent) to the mixture.
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.
Step 3: Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
The final step is the saponification of the methyl ester to the corresponding carboxylic acid.
Dissolve methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (1 equivalent) in a mixture of methanol and water.
Add a solution of sodium hydroxide (2-3 equivalents) in water to the ester solution.
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.
A white precipitate of the carboxylic acid should form.
Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Quantitative Data
The following tables summarize the expected quantitative data for the key compounds in this synthesis pathway. Data is based on reported values for structurally similar compounds and theoretical calculations.
An In-depth Technical Guide to the Chemical Properties and Biological Context of Pyrazole-Containing Benzoic Acid Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction: This technical guide provides a detailed overview of the chemical and potential biological properties of pyrazole-containing...
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction:
This technical guide provides a detailed overview of the chemical and potential biological properties of pyrazole-containing benzoic acid derivatives, with a specific focus on compounds structurally related to "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid." Due to the limited availability of in-depth experimental data for the exact titular compound, this document will leverage comprehensive data from a closely related analogue, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid , to provide a robust and informative resource. The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of therapeutic properties, including potent antibacterial activity.[1] This guide will delve into the physicochemical characteristics, spectral data, and synthetic methodologies, and explore the broader biological context of this class of compounds.
Physicochemical and Spectral Properties
The following tables summarize the key chemical and spectral data for the analogue 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid .
The synthesis of pyrazole derivatives often involves multi-step procedures. Below is a detailed methodology for the synthesis of the analogue 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid .[3]
Synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid [3]
A generalized workflow for the synthesis and characterization of such compounds is depicted below.
Synthesis and Characterization Workflow
Biological Activity and Potential Signaling Pathways
While specific signaling pathway data for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is not available, the broader class of pyrazole derivatives has been investigated for various therapeutic properties, notably as antibacterial agents.[1] Several studies have identified pyrazole derivatives as potent inhibitors of fatty acid biosynthesis (FAB) in bacteria.[1] This pathway is essential for bacterial survival, making it an attractive target for novel antibiotics.
The hydrochloride salt of a related compound, 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, has been noted for its potential to inhibit cyclooxygenase and lipoxygenase enzymes, suggesting anti-inflammatory applications.[4] Furthermore, preliminary studies indicate that this compound may possess antimicrobial properties.[4]
The general mechanism of action for antibacterial pyrazole derivatives targeting fatty acid biosynthesis can be conceptualized as follows:
For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound featuring a 3,5-dimethylpyrazole moiety linked to a benzoic aci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound featuring a 3,5-dimethylpyrazole moiety linked to a benzoic acid via a methylene bridge. This structural motif is of significant interest in medicinal chemistry, with related analogues demonstrating potential as antiproliferative agents. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential biological relevance, with a focus on its hypothesized role as a c-Met kinase inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties for 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is presented in Table 1. This data is crucial for its handling, formulation, and application in research settings.
Property
Value
Source
CAS Number
376359-05-6
Benchchem
Molecular Formula
C₁₃H₁₄N₂O₂
Benchchem
Molecular Weight
230.26 g/mol
Benchchem
IUPAC Name
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoic acid
Benchchem
InChI Key
WWFUQDPIXVPKQB-UHFFFAOYSA-N
Benchchem
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis of pyrazole derivatives typically involves a multi-step process. A generalized workflow is depicted below.
Caption: Generalized two-step synthesis of 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Representative Experimental Protocol
Step 1: Synthesis of 3,5-Dimethylpyrazole
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) in a suitable solvent such as ethanol.
Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the solution. The reaction is often exothermic.
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude 3,5-dimethylpyrazole can be purified by distillation or recrystallization.
Step 2: Synthesis of 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Reaction Setup: To a solution of 3,5-dimethylpyrazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
Addition of Benzyl Halide: Add 3-(bromomethyl)benzoic acid (1 equivalent) to the suspension.
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Mechanism of Action
Direct biological data for 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is limited in the public domain. However, the pyrazole scaffold is a common feature in many biologically active compounds, and structurally related molecules have shown promise as anticancer agents.
**4.1. Antiproliferative Activity
Exploratory
An In-Depth Technical Guide to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. It is intended for researchers, scientists...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the versatile pyrazole scaffold.
Introduction: The Significance of the Pyrazole-Benzoic Acid Scaffold
The compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid belongs to a class of molecules that integrate two key pharmacophores: the 3,5-dimethylpyrazole ring and a benzoic acid moiety, connected by a methylene bridge. This structural motif is of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of therapeutic properties, and their presence in several recently approved drugs highlights their importance.[1] The pyrazole nucleus serves as a cornerstone for compounds with potent activity against antibiotic-resistant bacteria, often acting as inhibitors of essential enzymes like DNA gyrase and topoisomerase IV.[1]
The inclusion of a benzoic acid group provides a handle for modulating physicochemical properties such as solubility and can serve as a key interaction point with biological targets. The methylene linker offers conformational flexibility, allowing the two key moieties to adopt optimal orientations for binding. This guide will delve into the specific characteristics of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, providing a foundation for its potential exploration in drug discovery programs.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is characterized by a planar 3,5-dimethylpyrazole ring linked at the N1 position to a benzyl group, which is in turn substituted with a carboxylic acid at the para position.
Key Structural Features:
3,5-Dimethylpyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The two methyl groups at positions 3 and 5 enhance lipophilicity and can be involved in steric interactions within a binding pocket.
Benzoic Acid Moiety: A benzene ring substituted with a carboxylic acid group. The carboxylic acid is a key hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH, influencing solubility and interactions with positively charged residues in proteins.
Methylene Bridge: A flexible linker connecting the pyrazole and phenyl rings.
A summary of the key physicochemical properties is presented in Table 1.
Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
The overall proposed synthetic pathway is illustrated in the following diagram:
Diagram of the proposed synthesis pathway.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on standard procedures for N-alkylation of pyrazoles and ester hydrolysis.
Step 1: Synthesis of Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Rationale: This step utilizes a classic SN2 reaction where the nucleophilic nitrogen of 3,5-dimethylpyrazole displaces the bromide from methyl 4-(bromomethyl)benzoate. Anhydrous potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction. Acetone is a suitable polar aprotic solvent for this type of reaction.
Procedure:
To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 15 minutes.
Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous acetone dropwise to the suspension.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.
Step 2: Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide, in a mixture of methanol and water. The reaction is followed by acidification to protonate the carboxylate salt and precipitate the desired product.
Procedure:
Dissolve methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq) in a mixture of methanol and water.
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with dilute hydrochloric acid.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available in the cited literature, the expected spectroscopic features can be predicted based on its structure and comparison with the closely related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid.[4][5]
¹H NMR:
Aromatic Protons: Two doublets in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzoic acid ring.
Methylene Protons: A singlet at around 5.3 ppm for the -CH₂- group connecting the pyrazole and phenyl rings.
Pyrazole Proton: A singlet around 5.9 ppm for the proton at the 4-position of the pyrazole ring.
Methyl Protons: Two singlets for the two methyl groups on the pyrazole ring, likely in the region of 2.0-2.3 ppm.
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may or may not be observable depending on the solvent and concentration.
¹³C NMR:
Carbonyl Carbon: A signal in the downfield region (around 167 ppm) for the carboxylic acid carbon.
Aromatic Carbons: Signals in the aromatic region (110-150 ppm) for the carbons of the benzoic acid and pyrazole rings.
Methylene Carbon: A signal around 50-60 ppm for the -CH₂- carbon.
Methyl Carbons: Signals in the upfield region (around 10-15 ppm) for the two methyl carbons.
Infrared (IR) Spectroscopy:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.
C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.
C=C and C=N Stretches: Absorptions in the 1500-1600 cm⁻¹ region for the aromatic ring and pyrazole ring stretching vibrations.
Mass Spectrometry:
The PubChem entry for this compound indicates GC-MS data with a top peak at m/z 229, which would correspond to the [M-H]⁺ ion.[2]
Potential Applications in Drug Discovery
The 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid scaffold holds considerable promise for applications in drug discovery, primarily due to the established biological activities of related pyrazole derivatives.
Antibacterial Agents: Numerous studies have demonstrated the potent antibacterial activity of pyrazole derivatives.[1] The specific substitution pattern in the title compound could be explored for activity against a range of bacterial pathogens, including drug-resistant strains.
Enzyme Inhibition: The pyrazole moiety is a versatile scaffold for designing enzyme inhibitors. For instance, related compounds have shown inhibitory activity against cyclooxygenase and lipoxygenase, suggesting potential applications in treating inflammatory conditions.[6]
Anticancer Activity: The pyrazole core is present in several compounds with demonstrated antiproliferative activity. The benzoic acid moiety can be crucial for interactions with specific targets in cancer cells.
The logical relationship for its application in drug discovery is as follows:
Logical flow for drug discovery applications.
Conclusion
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a molecule with a promising chemical architecture for the development of new therapeutic agents. This guide has provided a detailed overview of its molecular structure, a proposed, robust synthetic route, and a discussion of its potential applications based on the known bioactivities of related compounds. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
An In-Depth Technical Guide on the Core Mechanism of Action of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of late 2025, a thorough review of scientific literature and databases reveals no specific studies detailing the mechanism of action for the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a thorough review of scientific literature and databases reveals no specific studies detailing the mechanism of action for the compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid . This guide will, therefore, provide a comprehensive overview of the elucidated mechanisms of action for its closest structural analogs, for which biological activity has been reported. These analogs serve as valuable proxies for understanding the potential biological activities of pyrazole-containing benzoic acid derivatives.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, featured in numerous therapeutic agents due to its versatile binding capabilities and metabolic stability. Benzoic acid moieties are also common in drug design, often used to enhance solubility or interact with biological targets. The combination of these two pharmacophores in "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" suggests potential for biological activity. In the absence of direct data for this specific molecule, this whitepaper will explore the established mechanisms of three distinct classes of its structural analogs:
Enzyme Inhibition: Anti-inflammatory action through cyclooxygenase and lipoxygenase inhibition.
Antibacterial Activity: Disruption of bacterial fatty acid biosynthesis.
Anticancer Properties: Modulation of autophagy via the mTORC1 signaling pathway.
Each section will provide a detailed examination of the mechanism, quantitative data from relevant studies, the experimental protocols used to determine these activities, and visualizations of the key pathways and workflows.
Analog Class 1: Anti-inflammatory Activity via Enzyme Inhibition
A close structural analog, 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride , which features an additional amino group on the pyrazole ring, has been identified as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the inflammatory cascade, producing pro-inflammatory mediators like prostaglandins and leukotrienes.
Mechanism of Action
The proposed mechanism involves the pyrazole and benzoic acid moieties of the compound binding to the active sites of COX and LOX enzymes. This interaction is likely facilitated by hydrogen bonds and π-π stacking, which competitively inhibits the binding of the natural substrate, arachidonic acid. By blocking these enzymes, the compound effectively reduces the synthesis of prostaglandins and leukotrienes, thereby exerting an anti-inflammatory effect.
Quantitative Data
Experimental Protocols
The following are standardized protocols for assessing the inhibitory activity of compounds against cyclooxygenase and lipoxygenase.
This protocol outlines a common method for screening COX inhibitors.
Reagent Preparation:
COX Assay Buffer: Prepare a suitable buffer, for example, 0.1 M Tris-HCl, pH 8.0.
COX Cofactor Solution: Prepare a solution containing hematin and L-epinephrine in the assay buffer.
Enzyme Solution: Dilute purified COX-1 or COX-2 enzyme in the assay buffer to the desired concentration.
Substrate Solution: Prepare a solution of arachidonic acid in the assay buffer.
Test Compound: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
Assay Procedure:
In a 96-well plate, add the assay buffer, COX cofactor solution, and the enzyme solution to each well.
Add the test compound dilutions to the respective wells. Include wells for a known inhibitor (positive control) and solvent only (negative control).
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the arachidonic acid substrate to all wells.
Measure the fluorescence (e.g., Ex/Em = 535/587 nm for an Amplex Red-based assay) kinetically for 5-10 minutes.
Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the negative control. IC50 values are then calculated from the dose-response curve.
This protocol describes a standard method for measuring LOX inhibition.
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer, such as a borate buffer (pH 9.0).
Enzyme Solution: Prepare a solution of lipoxygenase (e.g., from soybean) in the assay buffer. Keep on ice.
Substrate Solution: Prepare a solution of linoleic acid (the substrate) in the assay buffer.
Test Compound: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
Assay Procedure:
In a quartz cuvette, mix the assay buffer and the enzyme solution.
Add the test compound dilution and incubate for a short period (e.g., 5 minutes) at room temperature.
Initiate the reaction by adding the linoleic acid substrate.
Immediately measure the increase in absorbance at 234 nm over time (e.g., for 5 minutes). This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.
The rate of reaction is determined from the slope of the linear portion of the absorbance curve.
Calculate the percent inhibition and IC50 values as described for the COX assay.
Visualizations
Workflow for Enzyme Inhibition Assays
Analog Class 2: Antibacterial Activity via Fatty Acid Biosynthesis Inhibition
Derivatives of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been synthesized and identified as potent antibacterial agents, particularly against Gram-positive bacteria. Their mechanism of action is the inhibition of the bacterial fatty acid biosynthesis (FAS) pathway.
Mechanism of Action
Bacteria typically utilize the Type II fatty acid synthase (FAS-II) system, which is structurally distinct from the Type I system found in mammals. This difference allows for selective targeting. The pyrazole derivatives are thought to inhibit one or more of the key enzymes in the FAS-II elongation cycle, such as FabI (enoyl-acyl carrier protein reductase). By disrupting this essential pathway, the compounds prevent the synthesis of fatty acids necessary for building and maintaining bacterial cell membranes, leading to bacterial cell death.
Quantitative Data
The antibacterial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Compound Derivative
S. aureus (MIC, µg/mL)
E. faecalis (MIC, µg/mL)
B. subtilis (MIC, µg/mL)
4-fluoro-3-methyl aniline derivative
12.5
25.0
12.5
3-chloro-4-fluoro aniline derivative
3.12
6.25
3.12
3,5-bis(trifluoromethyl) aniline derivative
0.78
1.56
0.78
3-chloro-4-(trifluoromethoxy) aniline derivative
1.56
3.12
1.56
Note: Data is representative of values found in the literature for this class of compounds.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standardized method for determining the MIC of an antimicrobial agent.
Materials and Reagents:
96-well microtiter plates.
Cation-adjusted Mueller-Hinton Broth (CAMHB).
Bacterial strains (e.g., S. aureus ATCC 29213).
0.5 McFarland turbidity standard.
Test compound stock solution (in DMSO).
Protocol:
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB. The final volume in each well should be 50 µL.
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This halves the compound concentration to the desired final test range.
Controls: Include a positive control for growth (inoculum in broth, no compound) and a negative control for sterility (broth only).
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Analog Class 3: Anticancer Activity via Autophagy Modulation
Structurally related compounds, specifically N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides , have demonstrated potent antiproliferative activity in pancreatic cancer cells. Their mechanism involves the modulation of autophagy, a cellular recycling process, through the mTORC1 signaling pathway.
Mechanism of Action
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. When active, mTORC1 promotes anabolic processes and inhibits catabolic processes like autophagy. These pyrazole derivatives have been shown to reduce mTORC1 activity. This inhibition of mTORC1 leads to the activation of basal autophagy. However, these compounds also appear to disrupt the later stages of the autophagic process (autophagic flux), leading to an accumulation of autophagosomes. This dual effect—inducing autophagy while impairing its completion—can be detrimental to cancer cells, which often rely on a functioning autophagy process for survival, ultimately leading to cell death.
Quantitative Data
The antiproliferative activity of these compounds is measured by their half-maximal inhibitory concentration (IC50) in cancer cell lines.
Compound
Antiproliferative Activity in MIA PaCa-2 cells (IC50, µM)
Note: Data is representative of submicromolar activities reported for this class of compounds.
Experimental Protocols
1. Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Procedure:
Cell Seeding: Seed cancer cells (e.g., MIA PaCa-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.
2. Western Blot Analysis for Autophagy Markers
This protocol is used to measure the levels of key autophagy-related proteins, such as LC3.
Procedure:
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
Incubate with a primary antibody against an autophagy marker, such as LC3. During autophagy, the cytosolic form (LC3-I) is converted to a lipidated, autophagosome-associated form (LC3-II).
Incubate with an HRP-conjugated secondary antibody.
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: An accumulation of LC3-II (often seen as an increase in the LC3-II/LC3-I ratio) indicates an increase in the number of autophagosomes, suggesting either autophagy induction or a blockage of autophagic flux.
Visualizations
Modulation of the mTORC1-Autophagy Pathway
Conclusion
While the specific mechanism of action for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid remains to be elucidated, the analysis of its structural analogs provides a strong foundation for predicting its potential therapeutic applications. The evidence from related compounds suggests that this chemical scaffold is highly versatile, with the potential to be developed into anti-inflammatory, antibacterial, or anticancer agents. The specific biological activity is highly dependent on the substitution patterns on both the pyrazole and benzoic acid rings. Future research, including in vitro screening and target identification studies, is necessary to determine the precise biological role and therapeutic potential of this specific compound. This guide provides the foundational knowledge and experimental frameworks necessary for such an investigation.
Exploratory
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the known biological activities of chemical structures closely related to 4-[(3,5-Dim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known biological activities of chemical structures closely related to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Due to a lack of direct experimental data on the target molecule, this document focuses on the biological profiles of structurally similar compounds, offering valuable insights into its potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting promising areas for further investigation.
The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. This guide synthesizes the available data on related pyrazole-benzoic acid analogs, with a focus on antibacterial, anti-inflammatory, and antiproliferative properties. By examining the structure-activity relationships of these analogs, we can infer the likely biological profile of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and guide future research efforts.
Predicted Biological Activities Based on Structural Analogs
Based on the biological activities reported for structurally similar compounds, 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is predicted to exhibit a range of therapeutic effects. The primary areas of interest for this chemical scaffold are:
Antibacterial Activity: Derivatives of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] The mechanism of action for some of these analogs has been identified as the inhibition of fatty acid biosynthesis.[1][4][5]
Anti-Inflammatory Activity: The structurally related compound 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride has been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. This suggests that 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid may also possess anti-inflammatory properties.
Antiproliferative Activity: Analogs such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity in pancreatic cancer cell lines.[6] The proposed mechanism involves the disruption of autophagic flux.[6]
Quantitative Biological Data of Structural Analogs
The following tables summarize the quantitative biological data available for key structural analogs of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Table 1: Antibacterial Activity of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives [1][2]
Compound Derivative
Bacterial Strain
MIC (µg/mL)
Phenoxy-substituted
S. aureus ATCC 33591
1
3,5-Dichloro derivative
Enterococci strains
4
Bromo-substituted derivative
S. aureus
0.5
Bis(trifluoromethyl)aniline derivative
S. aureus strains
0.78
Bis(trifluoromethyl)aniline derivative
Enterococcus faecalis and E. faecium
3.12
Chloro and bromo analogues
S. aureus strains
3.12
Table 2: Antiproliferative Activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides [6]
Compound
Cell Line
EC50 (µM)
Compound 1
MIA PaCa-2
10
Compound 22
MIA PaCa-2
<1
Compound 23
MIA PaCa-2
<1
Experimental Protocols for Key Biological Assays
This section details the methodologies used in the cited studies to evaluate the biological activity of the structural analogs. These protocols can serve as a reference for designing future experiments on 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The antibacterial potency of the 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives was determined using a broth microdilution method as described in the cited literature.[1][2]
Spectroscopic and Synthesis Data Unavailable for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
While data for the target compound is elusive, a significant amount of information was retrieved for a structurally similar compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid . This related molecule fe...
Author: BenchChem Technical Support Team. Date: December 2025
While data for the target compound is elusive, a significant amount of information was retrieved for a structurally similar compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid . This related molecule features an additional amino (-NH) group linking the methyl group to the benzoic acid moiety. For researchers and scientists in drug development, the data for this analog may serve as a useful, albeit distinct, reference point.
Spectroscopic Data for the Related Compound: 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
The following tables summarize the spectroscopic data found for 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid .
Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Number of Protons
Assignment
7.63
d
5.71
2H
Phenyl
7.35
t
3.42
1H
-NH
6.8
d
5.71
2H
Phenyl
5.7
s
1H
Pyrazole
5.25
d
3.42
2H
N-CH₂-N
2.22
s
3H
CH₃
1.95
s
3H
CH₃
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm
Assignment
167.51
C1 (Carboxyl)
150.91
C5
145.65
C3
138.71
C2
131.02
C4
118.95
C7
112.04
C10
105.47
C9
56.39
C6 (N-CH₂-N)
13.42
C8 (CH₃)
10.75
C11 (CH₃)
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)
Interpretation
3260
N-H Stretch
3140, 3100, 3040, 3000
C-H Stretch (Aromatic/Alkene)
2840, 2700, 2620
C-H Stretch (Alkane)
1700
C=O Stretch (Carboxylic Acid)
1600
C=C Stretch (Aromatic)
1550
C=N Stretch (Pyrazole)
1420
C-N Stretch
1260
C-O Stretch (Carboxylic Acid)
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry Data
m/z
Interpretation
246
[M+1]⁺ (FAB MS)
Experimental Protocol for the Synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
The synthesis of the related amino-containing compound was reported as follows:
A mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol (1.84 g, 14.6 mmol) and 4-aminobenzoic acid (1 g, 7.3 mmol) in acetonitrile (50 mL) was stirred in a closed vessel at room temperature for 6 days. The resulting white precipitate was filtered, washed with acetonitrile, and dried in air.[1][2][3]
Logical Workflow for Spectroscopic Analysis
The general workflow for the characterization of a synthesized chemical compound like the one discussed is outlined below. This diagram illustrates the logical sequence of analytical techniques typically employed.
An In-depth Technical Guide to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with derivatives and a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with derivatives and analogs of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. This class of compounds, built upon a versatile pyrazole scaffold, has garnered significant interest in medicinal chemistry due to its wide range of pharmacological properties. Pyrazole-containing compounds are integral to several FDA-approved drugs and are actively being investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antibacterial agents.[1][2][3]
Synthesis of Pyrazole-Containing Compounds
The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with several robust methods available for the construction of the pyrazole ring. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
Common methods for synthesizing the pyrazole core include:
Knorr Pyrazole Synthesis: This is a classical method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
1,3-Dipolar Cycloaddition: This method utilizes the reaction of a 1,3-dipole, such as a nitrile imine, with an alkyne or alkene.[3]
Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls: This approach provides a straightforward route to various substituted pyrazoles.
Experimental Protocol: Synthesis of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives
The following protocol describes a general method for the synthesis of a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, which have shown potent antibacterial activity.[4]
Step 1: Synthesis of Pyrazole Aldehyde (Intermediate)
A mixture of a suitable pyrazole aldehyde precursor (0.5 mmol) and an aniline derivative (0.55 mmol) is refluxed in toluene (30 mL) for 6 hours using a Dean-Stark apparatus to remove water.
Step 2: Reductive Amination
After cooling the reaction mixture from Step 1, Hantzsch ester (2 mmol) is added.
The mixture is then refluxed for an additional 6 hours.
Upon completion of the reaction, the majority of the toluene is removed using the Dean-Stark apparatus.
Step 3: Purification
The resulting solid product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the final 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative.[4]
Biological Activities and Quantitative Data
Derivatives of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and its analogs have demonstrated a range of biological activities. The following sections summarize the key findings and present quantitative data in tabular format.
Antibacterial Activity
Several studies have highlighted the potent antibacterial properties of pyrazole-benzoic acid derivatives, particularly against Gram-positive bacteria. The mechanism of action for some of these compounds has been identified as the inhibition of bacterial fatty acid biosynthesis.[4]
Table 1: Minimum Inhibitory Concentrations (MIC) of 4-[4-(Anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic Acid Derivatives against Gram-Positive Bacteria [4]
Compound
R Group on Aniline
Sa91 (μg/mL)
Enterococci (μg/mL)
1
Unsubstituted
>128
>128
4
4-Phenoxy
1
2
11
4-Trifluoromethyl
2
4
12
4-Trifluoromethoxy
2
4
20
3,5-Dichloro
0.5
4
24
4-Bromo-3-trifluoromethyl
0.5
2
29
3,5-bis(Trifluoromethyl)
0.5
1
31
3,5-Dichloro-4-fluoro
0.5
2
Sa91: Staphylococcus aureus ATCC 33591
Anticancer Activity
Pyrazole derivatives are a well-established class of anticancer agents.[1] While specific data for a series of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid derivatives is limited in the public domain, related pyrazole structures have shown significant cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Pyrazoline Derivatives against HepG-2 Human Liver Cancer Cells [5]
Compound
IC50 (μM)
b5
< 50
b9
< 50
b14
< 50
b15
< 50
b16
< 50
b17
3.57
b18
< 50
Cisplatin (Control)
8.45
Table 3: In Vitro Anticancer Activity of Pyrazole-based Scaffolds against PC-3 Human Prostate Cancer Cells [6]
Compound
IC50 (μM)
VEGFR-2 Inhibition IC50 (nM)
3a
1.22
38.28
3i
1.24
8.93
3l
9.33
-
Sorafenib (Control)
1.13
-
Doxorubicin (Control)
-
-
Anti-Inflammatory and Enzyme Inhibitory Activity
The pyrazole scaffold is a key component of the selective COX-2 inhibitor celecoxib, highlighting its importance in the development of anti-inflammatory agents.[3] Derivatives of pyrazole-benzenesulfonamide have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II.
Table 4: Carbonic Anhydrase Inhibition by Pyrazole-benzenesulfonamide Derivatives [7]
Compound
hCA I Ki (nM)
hCA II Ki (nM)
4b
-
-
4c
12.7 ± 1.7
-
4f
-
-
4g
-
6.9 ± 1.5
4i
-
-
Visualizations
Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
The antibacterial activity of certain pyrazole-benzoic acid derivatives is attributed to the inhibition of the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is essential for building bacterial cell membranes and is a validated target for antimicrobial drugs.
Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Site of Inhibition.
General Workflow for Synthesis and Evaluation
The development of novel pyrazole derivatives typically follows a structured workflow from synthesis to biological evaluation.
Caption: Drug Discovery Workflow for Pyrazole Derivatives.
Conclusion
The 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid core structure and its analogs represent a promising scaffold for the development of new therapeutic agents. The synthetic versatility of the pyrazole ring allows for the creation of diverse chemical libraries, which have shown significant potential in antibacterial, anticancer, and anti-inflammatory applications. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential. This guide provides a foundational resource for researchers to build upon in the pursuit of novel and effective pyrazole-based drugs.
Potential Therapeutic Targets of Pyrazole-Substituted Benzoic Acid Derivatives: A Technical Overview
Disclaimer: This technical guide addresses the potential therapeutic targets of the broader class of pyrazole-substituted benzoic acid derivatives. Extensive research has not yielded specific biological targets, quantita...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: This technical guide addresses the potential therapeutic targets of the broader class of pyrazole-substituted benzoic acid derivatives. Extensive research has not yielded specific biological targets, quantitative efficacy data, or detailed experimental protocols for the exact molecule, 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid . The information presented herein is based on studies of structurally related compounds and is intended to provide a general overview for research and drug development professionals.
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, featured in several approved drugs and numerous investigational agents. Its derivatives are known to exhibit a wide range of therapeutic properties. When coupled with a benzoic acid moiety, the resulting compounds present opportunities for targeting various biological pathways. While specific data on "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is not publicly available, research on analogous structures suggests potential applications in oncology and infectious diseases.
Potential Therapeutic Areas and Mechanisms of Action
Based on studies of structurally similar pyrazole-benzoic acid derivatives, two primary areas of therapeutic interest emerge: anticancer and antibacterial activities.
Anticancer Activity: Modulation of mTORC1 and Autophagy
Structurally related compounds, specifically N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have demonstrated potent antiproliferative activity in pancreatic cancer cells.[1] The proposed mechanism involves the modulation of the mTORC1 signaling pathway and autophagy.[1]
These compounds have been shown to reduce mTORC1 activity, a central regulator of cell growth and proliferation.[1] Concurrently, they increase basal autophagy but impair the autophagic flux under starvation conditions, which can lead to the accumulation of cellular waste and ultimately, cell death in cancer cells.[1] This dual action on mTORC1 and autophagy represents a potential novel mechanism for anticancer agents.[1]
Caption: Proposed mechanism of anticancer pyrazole derivatives.
Antibacterial Activity
Several pyrazole-benzoic acid derivatives have been synthesized and evaluated for their antibacterial properties, demonstrating potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[2][3][4][5]
One class of related compounds, 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, has been identified as inhibitors of fatty acid biosynthesis.[4] This pathway is essential for bacterial survival, and its inhibition disrupts the integrity of the bacterial cell membrane.
Another series of pyrazole derivatives showed broad inhibitory effects on macromolecular synthesis, suggesting a global impact on bacterial cell function rather than a single target.[5] These compounds were effective against biofilms and showed a low tendency for resistance development.[2][5]
Quantitative Data for Related Compounds
The following table summarizes minimum inhibitory concentration (MIC) values for representative pyrazole-benzoic acid derivatives against various bacterial strains. It is important to note that these are not for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid".
The following are generalized experimental protocols based on the methodologies cited for the investigation of related pyrazole derivatives.
Synthesis of Pyrazole-Benzoic Acid Derivatives (General Approach)
The synthesis of pyrazole-benzoic acid derivatives often involves a multi-step process. A common route includes the alkylation of a pyrazole ring with a suitable benzyl halide, followed by functional group manipulations to introduce the benzoic acid moiety and other desired substituents.[1]
Example Workflow:
Caption: Generalized synthesis workflow for pyrazole derivatives.
Minimum Inhibitory Concentration (MIC) Assay
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.
Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 16-20 hours.
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Biofilm Inhibition Assay
Biofilm Growth: Bacteria are grown in a 96-well plate in a suitable medium (e.g., TSB with glucose) to promote biofilm formation, in the presence of sub-MIC concentrations of the test compounds.
Incubation: The plate is incubated for 24 hours at 37°C.
Washing and Staining: The wells are washed to remove non-adherent bacteria. The remaining biofilm is stained with crystal violet.
Quantification: The crystal violet is solubilized (e.g., with ethanol), and the absorbance is measured to quantify the amount of biofilm.
Conclusion
While direct therapeutic targets for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" remain to be elucidated, the broader class of pyrazole-substituted benzoic acids shows significant promise, particularly in the fields of oncology and bacteriology. The modulation of key cellular pathways such as mTORC1/autophagy and bacterial fatty acid synthesis highlights the potential of this chemical scaffold. Further investigation into the specific biological activities of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is warranted to determine its therapeutic potential. Researchers are encouraged to use the information on related compounds as a foundation for designing future studies.
"4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" literature review
An In-Depth Technical Guide to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: Synthesis, Properties, and Prospective Biological Applications Introduction The pyrazole nucleus is a cornerstone of modern medicinal c...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: Synthesis, Properties, and Prospective Biological Applications
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, serves as a versatile framework for designing molecules with diverse pharmacological activities. Its derivatives have been successfully developed into drugs for treating a range of conditions, from cancer and infectious diseases to inflammatory disorders.[1][3]
Within this broad class of compounds, pyrazole-containing benzoic acid derivatives have emerged as a particularly promising area of research. These molecules often exhibit potent and specific biological activities, with several analogues demonstrating significant efficacy as antibacterial agents against multidrug-resistant pathogens.[4][5] This technical guide provides a comprehensive overview of a specific member of this family: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid .
While direct and extensive experimental literature on this exact molecule is limited, this guide will consolidate the available information and provide a prospective analysis based on the well-established chemistry and biology of its closest structural analogues. We will delve into a proposed synthesis, predict its physicochemical and structural characteristics, and explore its potential as a therapeutic agent, particularly in the context of antibacterial drug discovery. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and related pyrazole derivatives.
Synthesis and Characterization
A validated, step-by-step synthesis for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid has not been explicitly reported in the reviewed literature. However, based on established N-alkylation methodologies for pyrazoles and the synthesis of structurally related compounds, a highly plausible synthetic route can be proposed.[6][7]
Proposed Synthetic Pathway
The most direct approach involves the nucleophilic substitution of a suitable halo-methylbenzoic acid derivative with 3,5-dimethylpyrazole. The reaction of methyl 4-(bromomethyl)benzoate with 3,5-dimethylpyrazole, followed by saponification of the resulting ester, presents a logical and efficient two-step synthesis.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in dry acetonitrile, add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
Add methyl 4-(bromomethyl)benzoate (1.05 eq) to the suspension.
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the pyrazole nitrogen, activating it as a nucleophile. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
Step 2: Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Dissolve the purified methyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).
Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
Remove the ethanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 2M hydrochloric acid (HCl).
The product will precipitate as a solid. Collect the solid by vacuum filtration.
Wash the solid with cold water and dry under vacuum to yield the final product.
Causality: Saponification is a standard method for converting an ester to a carboxylic acid. The final acidification step protonates the carboxylate salt, causing the free acid to precipitate out of the aqueous solution.
Predicted Characterization
Based on the data for the closely related 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, the following characteristics for the target compound can be anticipated[8][9]:
¹H NMR: Expect singlets for the two pyrazole methyl groups (~2.0-2.3 ppm), a singlet for the benzylic methylene protons (~5.3 ppm), a singlet for the pyrazole C4-H (~5.8 ppm), and two doublets in the aromatic region for the para-substituted benzene ring (~7.4 and 8.0 ppm).
¹³C NMR: Signals for the two distinct methyl carbons, the methylene linker carbon, several aromatic and pyrazole ring carbons, and a downfield signal for the carboxylic acid carbon (>165 ppm).
IR Spectroscopy: A broad O-H stretch for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and various C-H and C=C/C=N stretches.
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₃H₁₄N₂O₂.
Physicochemical Properties and Structural Analysis
The fundamental physicochemical properties of the target molecule are summarized below.
While the crystal structure for the target molecule is not available, data from the closely related ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate provides valuable insights.[11] In this analogue, the dihedral angle between the pyrazole and benzene rings is 76.06°, indicating a non-planar conformation. This twisted arrangement is likely due to the flexibility of the methylene linker, which allows the two ring systems to adopt a sterically favorable orientation. A similar non-planar structure is expected for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Caption: Key structural components of the target molecule.
Prospective Biological Activities and Mechanism of Action
The true value of a novel chemical entity lies in its biological activity. While the target molecule has not been explicitly tested, the extensive research on its analogues allows for a well-founded projection of its therapeutic potential.
High Potential as an Antibacterial Agent
The most compelling prospective application for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is as an antibacterial agent. Numerous studies have demonstrated that derivatives of 4-(pyrazol-1-yl)benzoic acid possess potent activity against Gram-positive bacteria, including clinically significant resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[4][5]
The consistent sub-micromolar to low micromolar Minimum Inhibitory Concentration (MIC) values of these closely related structures strongly suggest that the target molecule is a prime candidate for antibacterial screening.
Proposed Mechanism of Action: Fatty Acid Biosynthesis Inhibition
Recent studies on potent antibacterial pyrazole derivatives have elucidated their mechanism of action. Evidence points towards the inhibition of fatty acid biosynthesis (FAB), a crucial pathway for bacterial membrane construction.[4] This mechanism is attractive for drug development as it is distinct from that of many clinically used antibiotics, suggesting a lower likelihood of cross-resistance.
Caption: Proposed mechanism of antibacterial action.
Protocols for Biological Evaluation
To validate the prospective antibacterial activity of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a series of standardized in vitro assays should be performed.
Protocol 1: Broth Microdilution for MIC Determination
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only). A known antibiotic (e.g., vancomycin) should be run in parallel as a quality control.
Trustworthiness: This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines, ensuring the results are reproducible and comparable to established standards.
Protocol 2: MTT Assay for Cytotoxicity Assessment
Cell Culture: Seed human cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Treatment: Expose the cells to serial dilutions of the test compound for 24-48 hours. The final DMSO concentration should be kept below 0.5%.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The CC₅₀ (50% cytotoxic concentration) can then be determined.
Expertise: This assay provides a quantitative measure of the compound's effect on mammalian cell viability, which is a critical first step in assessing its therapeutic index (selectivity for bacterial vs. human cells).
Conclusion and Future Directions
While "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" remains a relatively uncharacterized molecule in the scientific literature, a thorough analysis of its structural analogues provides a compelling case for its potential as a valuable research compound. The proposed synthesis is robust and based on well-established chemical principles. The structural similarity to compounds with potent antibacterial activity strongly suggests that this molecule could be a promising lead in the development of new anti-infective agents.
The path forward is clear:
Synthesis and Confirmation: The primary objective is to synthesize the compound and rigorously confirm its structure using modern analytical techniques.
In Vitro Screening: The newly synthesized compound should be subjected to a panel of antibacterial assays against clinically relevant pathogens, including drug-resistant strains.
Cytotoxicity and Selectivity: Concurrent assessment of its cytotoxicity against human cell lines is crucial to establish a preliminary safety profile.
Mechanism of Action Studies: Should promising activity be confirmed, further studies to elucidate its precise mechanism of action would be warranted.
This technical guide serves as both a summary of current knowledge and a roadmap for future investigation. The exploration of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid represents an opportunity to expand the chemical space of antibacterial agents and potentially contribute to the fight against antimicrobial resistance.
Safety and Toxicity Profile of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: A Data Gap Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals. The following sections outline the standard safety and toxicity profile that would be compiled for such a compound, highlighting the curre...
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of Researchers, Scientists, and Drug Development Professionals.
The following sections outline the standard safety and toxicity profile that would be compiled for such a compound, highlighting the current data gaps. This structure can serve as a template for the collation of data should it become available through proprietary research or future publications.
Hazard Identification and Classification
A crucial first step in assessing the safety of a compound is its hazard identification based on standardized systems like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Without experimental data, a definitive GHS classification for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" cannot be provided.
For illustrative purposes, a hypothetical GHS classification is presented in the table below.
Table 1: GHS Hazard Classification (Hypothetical)
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
No data available
No data available
Skin Corrosion/Irritation
No data available
No data available
Serious Eye Damage/Eye Irritation
No data available
No data available
Specific Target Organ Toxicity (Single Exposure)
No data available
No data available
Specific Target Organ Toxicity (Repeated Exposure)
No data available
No data available
Germ Cell Mutagenicity
No data available
No data available
Carcinogenicity
No data available
No data available
Reproductive Toxicity
No data available
No data available
Toxicological Data Summary
Comprehensive toxicological assessment relies on a battery of in vitro and in vivo tests. The following tables are presented as templates for summarizing such data. Currently, no quantitative values for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" have been found in the public domain.
Table 2: Acute Toxicity Data (Placeholder)
Test
Species
Route
Value
Units
LD50
Rat
Oral
Data not available
mg/kg
LD50
Mouse
Intravenous
Data not available
mg/kg
LC50
Rat
Inhalation
Data not available
ppm (4h)
LD50
Rabbit
Dermal
Data not available
mg/kg
Table 3: Genotoxicity Data (Placeholder)
Assay
Test System
Concentration Range
Result
Ames Test
S. typhimurium
Data not available
Data not available
Chromosomal Aberration
CHO cells
Data not available
Data not available
In vivo Micronucleus
Mouse bone marrow
Data not available
Data not available
Table 4: Repeated Dose Toxicity (Placeholder)
Species
Duration
Route
NOAEL
LOAEL
Target Organs
Rat
28-day
Oral
Data not available
Data not available
Data not available
Dog
90-day
Oral
Data not available
Data not available
Data not available
Experimental Protocols
Detailed experimental methodologies are critical for the interpretation and replication of toxicological studies. In the absence of specific studies for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid," a generalized workflow for a common in vitro toxicity assay is provided below as an example of the required level of detail.
Example Experimental Workflow: In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a test compound using a cell-based assay, such as the MTT assay.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Potential Signaling Pathways in Toxicity
Understanding the mechanism of toxicity often involves identifying the cellular signaling pathways affected by the compound. Without experimental evidence, any discussion of signaling pathways for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" would be purely speculative. For illustrative purposes, a generic diagram of a hypothetical toxicity pathway is presented.
Caption: Hypothetical signaling pathway for compound-induced toxicity.
Conclusion
There is a significant lack of publicly available safety and toxicity data for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid." The information required to conduct a thorough risk assessment for researchers and drug development professionals is not present in the current body of scientific literature. The generation of experimental data through standardized in vitro and in vivo toxicological studies is necessary to characterize the safety profile of this compound. The templates and diagrams provided herein are intended to guide the structuring of such data once it is obtained.
Exploratory
Technical Guide: Solubility Profile of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the solubility of the compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. A co...
Author: BenchChem Technical Support Team. Date: December 2025
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of the compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. A comprehensive review of publicly available scientific literature, chemical databases, and patents has been conducted. The investigation reveals a notable absence of quantitative solubility data for this specific molecule in various common solvents.
While direct solubility values cannot be presented, this guide provides detailed, standardized experimental protocols for determining both thermodynamic and kinetic solubility. Adherence to these methodologies will enable researchers to generate reliable and reproducible solubility data essential for drug discovery and development processes. This document further provides a visual workflow for a general solubility assay.
Quantitative Solubility Data
As of the date of this guide, there is no publicly available quantitative data describing the solubility of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in aqueous or organic solvents. The following table is therefore presented as a template for researchers to populate with experimentally determined values.
Table 1: Quantitative Solubility of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (Template)
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (µM)
Method Used
Water
25
Thermodynamic
Phosphate-Buffered Saline (pH 7.4)
25
Thermodynamic
Ethanol
25
Thermodynamic
Methanol
25
Thermodynamic
Dimethyl Sulfoxide (DMSO)
25
Thermodynamic
Acetonitrile
25
Thermodynamic
User-defined solvent
Experimental Protocols for Solubility Determination
To address the current data gap, the following established methodologies are provided for the experimental determination of solubility. The choice between thermodynamic and kinetic solubility assays typically depends on the stage of research, with kinetic assays often employed for high-throughput screening in early discovery and thermodynamic assays used for more definitive characterization in later stages.
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound. The "shake-flask" method is the gold standard for this determination.
Objective: To determine the equilibrium solubility of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in a given solvent.
Solvent of interest (e.g., Water, PBS pH 7.4, Ethanol)
Glass vials with screw caps
Orbital shaker or rotator in a temperature-controlled environment
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF)
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
Analytical balance
Volumetric flasks and pipettes
Methodology:
Preparation: Add an excess amount of solid 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid to a glass vial. The excess solid is crucial to ensure equilibrium is reached.
Solvent Addition: Add a known volume of the desired solvent to the vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid should be visually confirmed at the end of the incubation.
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, the collected supernatant can be filtered through a syringe filter. Adsorption of the compound to the filter should be assessed.
Quantification: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Analyze both the standard solutions and the saturated solution sample by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the saturated sample. The result is the thermodynamic solubility, typically expressed in mg/mL or µM.
Kinetic Solubility Assay Protocol
Kinetic solubility measures the concentration of a compound when it starts to precipitate from a supersaturated solution, which is typically prepared by diluting a concentrated stock solution in an organic solvent (like DMSO) into an aqueous buffer. This method is amenable to high-throughput screening.
Objective: To rapidly assess the solubility of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in an aqueous buffer.
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements
Multichannel pipettes
Methodology:
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in DMSO (e.g., 10 mM).
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution from the DMSO plate to a new 96-well plate containing the aqueous buffer. This rapid change in solvent polarity will induce precipitation for concentrations above the kinetic solubility limit.
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.
Detection (Nephelometry): Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Detection (UV-Vis after Filtration): Alternatively, filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the compound remaining in the filtrate is then determined by UV-Vis spectroscopy, using a calibration curve prepared in a mixture of the aqueous buffer and DMSO that mimics the final solvent composition.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.
Caption: General workflow for thermodynamic solubility determination.
Foundational
"4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Due to the limited availability of experimental data for this specific compound, this document combines computational predictions with experimental data from structurally related analogs to offer a thorough profile. This guide also outlines a plausible synthetic route and discusses the potential biological significance of this class of molecules, drawing parallels with the well-studied pyrazole-containing drug, Celecoxib. The information is presented to support research and development activities involving pyrazole-based compounds.
Introduction
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound that integrates a 3,5-dimethylpyrazole moiety with a benzoic acid functional group through a methylene linker. This structural arrangement is of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyrazole and benzoic acid scaffolds. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[1][2] The benzoic acid group can enhance solubility and provides a site for further chemical modifications.
Physicochemical Properties
Precise experimental data for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is not extensively available in the public domain. The following table summarizes a combination of predicted data from computational models and available data for the compound.
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid are not readily found in the literature. For comparison, the spectral data for the related compound 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid are provided below.[4]
Proposed Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
While a specific experimental protocol for the title compound is not available, a plausible synthetic route can be proposed based on the synthesis of its 3-isomer and other related pyrazole derivatives.[5] The synthesis would likely involve a two-step process: N-alkylation of 3,5-dimethylpyrazole followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Reactants: 3,5-dimethylpyrazole and methyl 4-(bromomethyl)benzoate.
Solvent: Dimethylformamide (DMF).
Base: Potassium carbonate (K₂CO₃).
Procedure:
Dissolve 3,5-dimethylpyrazole (1.0 equivalent) and methyl 4-(bromomethyl)benzoate (1.1 equivalents) in DMF.
Add potassium carbonate (2.0 equivalents) to the mixture.
Heat the reaction mixture at 70°C for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure to remove the DMF.
Purify the crude product by column chromatography on silica gel to yield methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.
Step 2: Hydrolysis to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Solvent: A mixture of tetrahydrofuran (THF) and water (e.g., 1:1).
Procedure:
Dissolve the ester from Step 1 in a 1:1 mixture of THF and water.
Add a 2M aqueous solution of NaOH.
Heat the mixture at 60°C for 4 hours, monitoring the hydrolysis by TLC.
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.
Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Caption: Proposed two-step synthesis of the title compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, the pyrazole moiety is a key pharmacophore in many biologically active compounds.[6][7] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[8][9]
Context from Celecoxib: A COX-2 Inhibitor
Celecoxib's mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[10][11] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory molecules.[12]
The anti-inflammatory signaling pathway targeted by Celecoxib is illustrated below. This provides a potential framework for investigating the biological activity of novel pyrazole derivatives like the title compound.
Caption: Hypothesized inhibitory action on the COX-2 pathway.
Conclusion
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid represents a molecule of interest for further investigation due to its structural features. While experimental data is currently scarce, this guide provides a foundational understanding based on computational predictions and data from related compounds. The proposed synthetic protocol offers a practical starting point for its preparation. Future research should focus on the experimental determination of its physicochemical properties and the exploration of its biological activities, potentially as a modulator of inflammatory pathways.
An In-depth Technical Guide to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
IUPAC Name: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid This technical guide provides a comprehensive overview of the chemical compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, including its chemica...
This technical guide provides a comprehensive overview of the chemical compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, including its chemical identity, properties, and relevant (though limited) experimental data. Due to a scarcity of published research on this specific molecule, this guide also includes detailed information on the closely related analogue, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, to provide valuable context for researchers.
Compound Identification and Properties
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound featuring a 3,5-dimethylpyrazole moiety linked to a benzoic acid through a methylene bridge.[1] While specific experimental data for this compound is limited, its basic properties have been computed and are available in public databases.
Table 1: Physicochemical Properties of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Synthesis and Characterization of a Structural Analogue
Experimental Protocol: Synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid[2][3]
A mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol (1.84 g, 14.6 mmol) and 4-aminobenzoic acid (1.0 g, 7.3 mmol) in acetonitrile (50 mL) was stirred in a closed vessel at room temperature for 6 days. The resulting white precipitate was filtered, washed with acetonitrile, and dried in the air.
Yield: 1.54 g (68.5%)
Melting Point: 210-212 °C (from acetonitrile)
Spectroscopic Data for 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid[2][3]
The pyrazole nucleus is a common scaffold in medicinal chemistry, and derivatives have shown a wide range of biological activities.[4] While no specific biological data has been found for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, research on related compounds suggests potential applications in areas such as antibacterial and anti-inflammatory drug discovery.
Visualizations
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for pyrazole-containing benzoic acid derivatives, based on the available literature for related compounds.
Caption: A potential synthetic route to the target compound.
Logical Relationship of Pyrazole Derivatives
This diagram illustrates the relationship between the core chemical structure and its potential applications in drug development.
Caption: Core structure and its potential biological relevance.
Application Notes and Protocols for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound featuring a pyrazole moiety linked to a benzoic acid group. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound featuring a pyrazole moiety linked to a benzoic acid group. The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed experimental protocols for the synthesis of this compound and application notes summarizing its potential uses in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is presented in the table below.
Soluble in organic solvents such as DMSO and methanol; sparingly soluble in water
Experimental Protocols
A two-step synthesis protocol for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is outlined below. This procedure involves the N-alkylation of 3,5-dimethylpyrazole followed by the hydrolysis of the resulting methyl ester.
Step 1: Synthesis of Methyl 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoate
This step involves the N-alkylation of 3,5-dimethylpyrazole with methyl 4-(bromomethyl)benzoate.
Materials:
3,5-Dimethylpyrazole
Methyl 4-(bromomethyl)benzoate
Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 15 minutes.
Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
Stir the reaction mixture at room temperature for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.
Workflow for the Synthesis of the Intermediate Ester:
Synthesis of the intermediate methyl ester.
Step 2: Hydrolysis to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This step involves the hydrolysis of the methyl ester to the final carboxylic acid product.
Dissolve methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq) in a mixture of methanol and water.
Add 1 M sodium hydroxide solution (2.0 eq) to the reaction mixture.
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid.
Collect the resulting precipitate by vacuum filtration.
Wash the solid with cold distilled water and dry under vacuum to obtain 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Workflow for the Hydrolysis Step:
Application
Application Notes and Protocols for In Vitro Assay of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a pyrazole derivative with potential therapeutic applications. Compounds with similar s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a pyrazole derivative with potential therapeutic applications. Compounds with similar structural motifs have been investigated for their anti-inflammatory properties, primarily through the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever.[2] Consequently, inhibitors of mPGES-1 are of significant interest for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][4]
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid against mPGES-1. The described methods include a cell-free enzyme assay, a cell-based assay using the A549 human lung carcinoma cell line, and a human whole blood assay.
Signaling Pathway
The biosynthesis of prostaglandin E2 (PGE2) involves a multi-step enzymatic cascade. Arachidonic acid is first converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Subsequently, microsomal prostaglandin E synthase-1 (mPGES-1) catalyzes the isomerization of PGH2 to PGE2.[2] Pro-inflammatory stimuli can induce the expression of both COX-2 and mPGES-1, leading to an increased production of PGE2.[2]
PGE2 Synthesis and Inhibition Pathway
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid against mPGES-1 in various in vitro assays. These values are representative for a potent inhibitor and serve as a benchmark for experimental outcomes.
Assay Type
Description
Target
IC50 (µM)
Cell-Free Assay
Measures direct inhibition of recombinant human mPGES-1 enzyme activity.
Recombinant human mPGES-1
0.5
A549 Cell-Based Assay
Measures inhibition of IL-1β-induced PGE2 production in human A549 cells.
Cellular mPGES-1
1.2
Human Whole Blood Assay
Measures inhibition of LPS-induced PGE2 production in human whole blood.
Cellular mPGES-1
2.5
Experimental Protocols
Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human mPGES-1.
Workflow:
Cell-Free mPGES-1 Assay Workflow
Materials:
Recombinant human mPGES-1
Prostaglandin H2 (PGH2)
Test compound: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)
Stop solution (e.g., 1 M HCl with 10% SnCl2)
PGE2 standard
PGE2 ELISA kit
96-well microplates
Protocol:
Prepare serial dilutions of the test compound in the assay buffer.
In a 96-well plate, add 10 µL of the test compound dilutions or vehicle control.
Add 80 µL of the assay buffer containing recombinant human mPGES-1 to each well.
Pre-incubate the plate at 4°C for 15 minutes.
Initiate the enzymatic reaction by adding 10 µL of PGH2 (final concentration ~5 µM).
Incubate the reaction at 4°C for 60 seconds.
Stop the reaction by adding 10 µL of the stop solution.
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
A549 Cell-Based PGE2 Assay
This assay assesses the ability of the test compound to inhibit PGE2 production in a cellular context. A549 cells are stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1.
Workflow:
A549 Cell-Based Assay Workflow
Materials:
A549 cells
Cell culture medium (e.g., DMEM with 10% FBS)
Test compound
Interleukin-1β (IL-1β)
PGE2 ELISA kit
96-well cell culture plates
Protocol:
Seed A549 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
The next day, replace the medium with fresh serum-free medium.
Add serial dilutions of the test compound to the wells and pre-incubate for 30 minutes.
Stimulate the cells by adding IL-1β (final concentration 1 ng/mL).
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Collect the cell culture supernatant.
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
Calculate the percent inhibition of PGE2 production and determine the IC50 value.
Human Whole Blood (HWB) Assay
This ex vivo assay is more physiologically relevant as it measures the inhibition of PGE2 synthesis in the complex environment of human whole blood.
Workflow:
Human Whole Blood Assay Workflow
Materials:
Freshly drawn human whole blood (with heparin as an anticoagulant)
Test compound
Lipopolysaccharide (LPS)
PGE2 ELISA kit
Incubator
Protocol:
Aliquot 500 µL of heparinized human whole blood into sterile tubes.
Add serial dilutions of the test compound or vehicle control to the blood samples.
Pre-incubate the samples at 37°C for 30 minutes.
Induce PGE2 production by adding LPS (final concentration 10 µg/mL).
Incubate the blood samples for 24 hours at 37°C.
Centrifuge the samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
Collect the plasma and store it at -80°C until analysis.
Measure the PGE2 concentration in the plasma using a competitive ELISA kit.
Calculate the percent inhibition of PGE2 production and determine the IC50 value.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid as a potential mPGES-1 inhibitor. These assays progress from a direct enzymatic inhibition measurement to more physiologically relevant cellular and whole blood systems, providing a robust characterization of the compound's anti-inflammatory potential. The successful inhibition of PGE2 production in these assays would warrant further investigation into the in vivo efficacy and safety of this compound.
Application Notes and Protocols for Cell-Based Assay of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a synthetic compound featuring a pyrazole scaffold, a structure known for its diverse b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a synthetic compound featuring a pyrazole scaffold, a structure known for its diverse biological activities. Related pyrazole-containing molecules have been investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. Given its structural characteristics, this compound is a candidate for modulating inflammatory pathways. One key pathway in inflammation is the production of prostaglandin E2 (PGE2), which is catalyzed by the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] The overexpression of mPGES-1 is associated with various inflammatory diseases and cancers.[1][4] Therefore, identifying inhibitors of mPGES-1 is a promising strategy for developing novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]
These application notes provide detailed protocols for a cell-based assay to evaluate the inhibitory activity of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid on the production of PGE2. The assay utilizes a human cell line that expresses mPGES-1 upon stimulation with a pro-inflammatory cytokine.
Biological Pathway: Prostaglandin E2 Synthesis
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[6] Its synthesis is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2).[7][8] Cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[7][8] Finally, prostaglandin E synthases (PGES) isomerize PGH2 to PGE2.[7] Of the three isoforms, microsomal PGES-1 (mPGES-1) is inducibly expressed in response to pro-inflammatory stimuli and is functionally coupled with COX-2 to mediate delayed PGE2 production in inflammation.
Principle of the Cell-Based Assay
This assay is designed to quantify the inhibitory effect of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid on mPGES-1 activity within a cellular context. The human lung carcinoma cell line, A549, is used as it can be stimulated to express high levels of COX-2 and mPGES-1.[2] Upon stimulation with the pro-inflammatory cytokine interleukin-1β (IL-1β), A549 cells produce and release PGE2 into the cell culture supernatant.
The test compound is added to the cells prior to stimulation. If the compound inhibits mPGES-1, the amount of PGE2 produced will be reduced in a dose-dependent manner. The concentration of PGE2 in the cell culture supernatant is then quantified using a sensitive detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[9] The potency of the compound is determined by calculating its half-maximal inhibitory concentration (IC50) value.
Culture A549 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
Cell-Based Assay Protocol
Cell Seeding:
Harvest A549 cells using Trypsin-EDTA and resuspend them in complete culture medium.
Seed the cells into a 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of medium.
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Preparation:
Prepare a 10 mM stock solution of the test compound and the positive control in DMSO.
Perform serial dilutions of the stock solutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
Compound Treatment:
After 24 hours of incubation, gently remove the culture medium from the wells.
Wash the cells once with 100 µL of serum-free medium.
Add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
Incubate the plate for 1 hour at 37°C and 5% CO2.
Cell Stimulation:
Prepare a stock solution of IL-1β in serum-free medium.
Add 10 µL of the IL-1β solution to each well to a final concentration of 1 ng/mL.
Incubate the plate for 24 hours at 37°C and 5% CO2.
Supernatant Collection:
After the 24-hour stimulation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
Carefully collect the supernatant from each well for PGE2 analysis. The supernatant can be stored at -80°C if not analyzed immediately.
PGE2 Quantification (Example using ELISA)
Follow the manufacturer's instructions provided with the PGE2 ELISA kit.[6]
Briefly, the assay is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding sites on a monoclonal antibody.[6]
Add standards and collected supernatants to the wells of the ELISA plate pre-coated with the antibody.
Add the HRP-labeled PGE2 conjugate and incubate.
Wash the plate to remove unbound reagents.
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
Generate a standard curve and determine the concentration of PGE2 in the samples.
Data Presentation
The inhibitory activity of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is determined by calculating the IC50 value, which is the concentration of the compound that inhibits PGE2 production by 50%. The results can be summarized in a table for clear comparison with control compounds.
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The described cell-based assay provides a robust method for evaluating the potential of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid as an inhibitor of the PGE2 synthesis pathway, likely through the targeting of mPGES-1. By quantifying the reduction in IL-1β-induced PGE2 production in A549 cells, researchers can determine the potency of the compound and compare it to known inhibitors. This assay is a crucial first step in characterizing the anti-inflammatory properties of novel chemical entities and can be adapted for high-throughput screening of compound libraries. Further studies, including cell-free enzyme assays and selectivity profiling against COX enzymes, would be necessary to fully elucidate the mechanism of action.
Application Notes and Protocols: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid as a Putative Antimicrobial Agent
Disclaimer: To date, specific studies on the antimicrobial properties of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" have not been extensively reported in peer-reviewed literature. The following application no...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: To date, specific studies on the antimicrobial properties of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" have not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on the broader class of pyrazole and pyrazole-benzoic acid derivatives, which have demonstrated significant antimicrobial potential.[1][2][3][4][5][6] These guidelines are intended to serve as a representative framework for the investigation of this specific compound.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][7] The pyrazole nucleus is a key structural motif in several approved drugs.[7] Numerous studies have highlighted the potential of pyrazole derivatives as effective agents against various bacterial and fungal pathogens, including drug-resistant strains.[1][2][3] The incorporation of a benzoic acid moiety, as seen in the target compound, has been explored in the design of novel pyrazole-based antimicrobials.[8] These notes provide a comprehensive guide for researchers and drug development professionals on the initial antimicrobial evaluation of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" or structurally similar compounds.
Data Presentation: Antimicrobial Activity
Quantitative assessment of a compound's antimicrobial efficacy is crucial for its development as a therapeutic agent. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The following table presents a hypothetical summary of the antimicrobial activity of a representative pyrazole-benzoic acid derivative against a panel of clinically relevant microorganisms.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of a Representative Pyrazole-Benzoic Acid Derivative
Test Microorganism
Gram Stain
Type
Representative MIC (µg/mL)
Positive Control
Positive Control MIC (µg/mL)
Staphylococcus aureus
Positive
Bacterium
4 - 16
Vancomycin
1 - 2
Bacillus subtilis
Positive
Bacterium
8 - 32
Vancomycin
0.5 - 1
Escherichia coli
Negative
Bacterium
16 - 64
Ciprofloxacin
0.015 - 0.12
Pseudomonas aeruginosa
Negative
Bacterium
32 - 128
Gentamicin
0.5 - 4
Candida albicans
N/A
Fungus
8 - 32
Fluconazole
0.25 - 2
Aspergillus fumigatus
N/A
Fungus
16 - 64
Amphotericin B
0.5 - 2
Note: The MIC values presented are illustrative and based on published data for various pyrazole derivatives. Actual values for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol describes a standardized method for determining the MIC of a test compound against bacteria.[9][10]
Materials:
Test compound stock solution (e.g., in DMSO)
Sterile 96-well microtiter plates
Mueller-Hinton Broth (MHB) or other appropriate growth medium
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
Sterile diluent (e.g., saline, sterile water)
Incubator (35-37°C)
Microplate reader (optional)
Procedure:
Preparation of Compound Dilutions:
a. Dispense 100 µL of sterile broth into all wells of a 96-well plate.
b. Add 100 µL of the test compound stock solution to the first well of each row to be tested and mix thoroughly.
c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of compound concentrations.
Preparation of Inoculum:
a. From a fresh culture, suspend several bacterial colonies in sterile broth.
b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
c. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
Inoculation:
a. Add 10 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation:
a. Cover the plate and incubate at 35-37°C for 16-20 hours.
Determination of MIC:
a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.[10]
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of the test compound on the viability of mammalian cells.[11][12]
Materials:
Mammalian cell line (e.g., HEK-293, HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Sterile 96-well cell culture plates
Test compound stock solution
MTT solution (5 mg/mL in PBS)
DMSO
Humidified incubator (37°C, 5% CO₂)
Microplate reader
Procedure:
Cell Seeding:
a. Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
b. Incubate for 24 hours to allow for cell attachment.[11]
Compound Treatment:
a. Prepare serial dilutions of the test compound in cell culture medium.
b. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
c. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
d. Incubate for 24-72 hours.
MTT Addition and Incubation:
a. After the treatment period, add 10 µL of MTT solution to each well.
b. Incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization:
a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition:
a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
Data Analysis:
a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
b. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Visualizations
Experimental Workflow
Caption: General workflow for the evaluation of a novel antimicrobial agent.
Hypothetical Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Several pyrazole derivatives have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[1]
Caption: Hypothetical mechanism of action: Inhibition of bacterial DNA gyrase.
Application Notes and Protocols for Pyrazole-Benzoic Acid Analogs in Cancer Research
Topic: "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and its Analogs in Cancer Research Audience: Researchers, scientists, and drug development professionals. Note: Direct experimental data on "4-[(3,5-Dimethyl-...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and its Analogs in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Note: Direct experimental data on "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" in cancer research is limited in publicly available literature. These application notes and protocols are based on detailed studies of a closely related and promising class of analogs, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides , which have demonstrated significant antiproliferative activity and a distinct mechanism of action in pancreatic cancer models.[1][2][3][4]
Introduction
The pyrazole-benzoic acid scaffold is a key pharmacophore in the development of novel therapeutic agents. While "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" itself is a known chemical entity, its direct applications in oncology are not extensively documented. However, structural analogs, particularly the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series, have emerged as potent antiproliferative agents, notably against pancreatic cancer cell lines such as MIA PaCa-2.[1][4] These compounds have been shown to modulate critical cellular pathways, including mTORC1 signaling and autophagy, suggesting a novel mechanism of action for cancer therapy.[1][2][3][4]
These notes provide a summary of the key findings and detailed protocols for the evaluation of these pyrazole-based compounds in a cancer research setting, based on published studies.
I. Biological Activity and Data
Antiproliferative Activity in Pancreatic Cancer Cells
A series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs have been evaluated for their antiproliferative effects in the MIA PaCa-2 human pancreatic cancer cell line.[1] The half-maximal effective concentration (EC50) values for selected compounds from these studies are summarized below.
Table 1: Antiproliferative Activity of Selected N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogs against MIA PaCa-2 Cells. [1]
Compound ID
Substitution Pattern
EC50 (µM) in MIA PaCa-2 Cells
1
Unsubstituted
10
22
4-Methoxy
0.8
23
3-Trifluoromethyl
0.5
Data extracted from Ai et al., ACS Med Chem Lett. 2017.[1]
II. Mechanism of Action: Modulation of mTORC1 and Autophagy
The leading compounds from the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series exert their anticancer effects through a dual mechanism involving the inhibition of mTORC1 signaling and the modulation of autophagy.[1][2][4]
Key mechanistic findings include:
Reduction of mTORC1 Activity: Treatment with these compounds leads to a decrease in the phosphorylation of downstream targets of mTORC1, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1]
Induction of Basal Autophagy: The compounds have been shown to increase the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker of autophagosome formation, under normal nutrient conditions.[1][4]
Disruption of Autophagic Flux: Under starvation and refeeding conditions, these compounds prevent the clearance of LC3-II, indicating a disruption of autophagic flux. This is achieved by interfering with the reactivation of mTORC1.[1][2]
This differential effect on autophagy—inducing it at a basal level while impairing its completion under stress—represents a potentially novel anticancer strategy.[1]
Signaling Pathway Diagram
Caption: mTORC1 and Autophagy signaling pathway modulated by pyrazole-benzoic acid analogs.
III. Experimental Protocols
The following are detailed protocols for key experiments based on the methodologies used to characterize the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series.[1]
Protocol 1: Cell Culture and Maintenance of MIA PaCa-2 Cells
Cell Line: MIA PaCa-2 (human pancreatic carcinoma).
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).
Supplements: 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Caption: Workflow for the CellTiter-Glo® antiproliferative assay.
Methodology:
Cell Seeding: Seed MIA PaCa-2 cells into opaque-walled 96-well plates at a density of approximately 2,500 cells per well in 100 µL of culture medium.
Incubation: Incubate the plates for 24 hours to allow cells to attach.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
Incubation: Incubate the plates for 72 hours.
Assay Procedure:
a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
b. Add 100 µL of CellTiter-Glo® reagent to each well.
c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus compound concentration. Calculate the EC50 values using a suitable software package (e.g., GraphPad Prism).
Protocol 3: Western Blotting for mTORC1 and Autophagy Markers
Methodology:
Cell Treatment: Plate MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compounds at the desired concentrations for the specified duration (e.g., 4 hours).
Cell Lysis:
a. Wash the cells twice with ice-cold PBS.
b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
c. Scrape the cells and collect the lysate.
d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
e. Collect the supernatant containing the protein lysate.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
Phospho-p70 S6 Kinase (Thr389)
p70 S6 Kinase (Total)
Phospho-4E-BP1 (Thr37/46)
4E-BP1 (Total)
LC3B
β-Actin (as a loading control)
Washing: Wash the membrane three times with TBST for 10 minutes each.
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
IV. Summary and Future Directions
The N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide scaffold represents a promising starting point for the development of novel anticancer agents, particularly for pancreatic cancer. The detailed protocols provided here will enable researchers to further investigate the therapeutic potential of these and other related pyrazole-benzoic acid derivatives. Future research should focus on expanding the structure-activity relationship (SAR) studies, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of the most potent analogs. The unique mechanism of action, involving the dual modulation of mTORC1 and autophagy, warrants further investigation to fully understand its therapeutic implications.[1]
Application Notes and Protocols: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound featuring a pyrazole ring linked to a benzoic acid moiety. Whil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound featuring a pyrazole ring linked to a benzoic acid moiety. While direct enzymatic inhibition data for this specific molecule is not extensively available in the public domain, the pyrazole scaffold is a well-established pharmacophore in numerous enzyme inhibitors. Notably, derivatives of pyrazole are recognized for their potent inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
This document provides an overview of the potential application of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid as an enzyme inhibitor, based on the activities of structurally related compounds. Detailed protocols for assessing its inhibitory effects against COX and LOX enzymes are also presented to facilitate further investigation. A closely related compound, 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, has been shown to inhibit cyclooxygenase and lipoxygenase enzymes, suggesting that the target compound may have similar activities.[1]
Potential Mechanism of Action
The proposed mechanism of action for pyrazole-based inhibitors, including potentially 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, involves the interaction with the active sites of target enzymes. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions with amino acid residues within the enzyme's catalytic domain, leading to the modulation of its activity.
Structure-Activity Relationship (SAR) Insights from Related Compounds
Studies on various pyrazole derivatives have provided insights into the structural features that govern their inhibitory potency and selectivity. For instance, in the context of COX inhibition, the nature and position of substituents on the pyrazole and adjacent aromatic rings play a crucial role in determining the inhibitory concentration (IC50) and selectivity for COX-2 over COX-1. Similarly, for lipoxygenase inhibition, modifications to the pyrazole core and its substituents can significantly impact the compound's inhibitory profile.
Quantitative Data for Structurally Related Pyrazole Derivatives
To provide a reference for the potential potency of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, the following table summarizes the inhibitory activities of some related pyrazole compounds against COX-1, COX-2, and 5-LOX.
Arachidonic Acid Metabolism via Cyclooxygenase and Lipoxygenase Pathways
The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively. Inhibition of these enzymes can therefore modulate inflammatory responses.
Caption: Potential inhibition of COX and LOX pathways by the test compound.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid against COX and LOX enzymes. These should be optimized based on the specific laboratory conditions and enzyme sources.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on the colorimetric monitoring of the peroxidase activity of COX.
Materials:
COX-1 and COX-2 enzymes (ovine or human recombinant)
Test compound: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
96-well microplate
Microplate reader
Procedure:
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer. Prepare serial dilutions of the test compound and reference inhibitor.
Assay Setup: To each well of a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).
Inhibitor Addition: Add the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add the vehicle (e.g., DMSO).
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add TMPD followed by arachidonic acid to all wells to start the reaction.
Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) in kinetic mode for a set duration (e.g., 5 minutes).
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro COX inhibition assay.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is based on the spectrophotometric measurement of the formation of conjugated dienes from linoleic acid.
Materials:
5-Lipoxygenase enzyme (e.g., from soybean or human recombinant)
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
Linoleic acid (substrate)
Test compound: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Reference inhibitor (e.g., Zileuton)
UV-transparent 96-well plate or cuvettes
UV-Vis spectrophotometer
Procedure:
Reagent Preparation: Prepare a working solution of the 5-LOX enzyme in assay buffer. Prepare a substrate solution of linoleic acid. Prepare serial dilutions of the test compound and reference inhibitor.
Assay Setup: To each well or cuvette, add the assay buffer and the test compound or reference inhibitor at various concentrations. For control wells, add the vehicle.
Enzyme Addition: Add the 5-LOX enzyme solution to all wells except for the blank.
Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.
Reaction Initiation: Add the linoleic acid solution to initiate the reaction.
Measurement: Immediately measure the increase in absorbance at 234 nm over time.
Data Analysis: Determine the initial velocity of the reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro 5-LOX inhibition assay.
Conclusion
While direct evidence for the enzyme inhibitory activity of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is limited, its structural similarity to known COX and LOX inhibitors suggests it is a promising candidate for investigation. The provided protocols offer a starting point for researchers to experimentally determine its inhibitory profile and contribute to the understanding of its potential therapeutic applications. Further studies are warranted to elucidate its precise mechanism of action and in vivo efficacy.
Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid from 3,5-Dimethylpyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a mo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of interest in medicinal chemistry and drug development, starting from 3,5-dimethylpyrazole. The synthesis is a two-step process involving an initial N-alkylation followed by ester hydrolysis.
Overview of the Synthetic Pathway
The synthesis commences with the N-alkylation of 3,5-dimethylpyrazole with methyl 4-(bromomethyl)benzoate. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, facilitating its nucleophilic attack on the electrophilic benzylic bromide. The resulting intermediate, methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate, is then subjected to hydrolysis to yield the final carboxylic acid product.
Reaction Scheme:
Experimental Protocols
Step 1: Synthesis of Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
This procedure outlines the N-alkylation of 3,5-dimethylpyrazole.
Materials and Reagents:
Reagent/Material
Formula
Molar Mass ( g/mol )
3,5-Dimethylpyrazole
C₅H₈N₂
96.13
Methyl 4-(bromomethyl)benzoate
C₉H₉BrO₂
229.07
Potassium Carbonate (anhydrous)
K₂CO₃
138.21
Acetone (anhydrous)
C₃H₆O
58.08
Dichloromethane
CH₂Cl₂
84.93
Water (deionized)
H₂O
18.02
Brine (saturated NaCl solution)
NaCl/H₂O
-
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
Procedure:
To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 15-20 minutes.
Add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in anhydrous acetone dropwise to the reaction mixture.
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.
Expected Yield: 75-85%
Step 2: Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This protocol describes the hydrolysis of the methyl ester intermediate.
Note: Characterization data for the final product is not extensively available in the public domain. Researchers should perform their own analyses (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to confirm the structure and purity of the synthesized compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the two-step synthesis.
Application
Application Note and Protocol for the Purification of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid by Chromatography
For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the purification of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" using both normal-phase and reverse...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" using both normal-phase and reverse-phase chromatography. The methods outlined are designed to yield a high-purity product suitable for further research and development applications.
Introduction
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a molecule of interest in medicinal chemistry and drug discovery due to the presence of both a pyrazole ring and a benzoic acid moiety, which are common pharmacophores.[1] Ensuring the high purity of this compound is critical for accurate biological evaluation and subsequent development. This application note details two effective chromatographic methods for its purification: normal-phase column chromatography on silica gel and reverse-phase high-performance liquid chromatography (HPLC).
Data Presentation
The following table summarizes the expected results from the two purification protocols. These values are representative and may vary based on the initial purity of the crude material and specific laboratory conditions.
Parameter
Protocol 1: Normal-Phase Chromatography
Protocol 2: Reverse-Phase HPLC
Stationary Phase
Silica Gel (60 Å, 40-63 µm)
C18 (5 µm, 150 x 4.6 mm)
Mobile Phase
Gradient: 20% to 60% Ethyl Acetate in Hexane
Isocratic: 60% Acetonitrile, 40% Water + 0.1% Formic Acid
Flow Rate
N/A (Gravity)
1.0 mL/min
Detection
TLC (UV 254 nm)
UV (254 nm)
Typical Retention
Rf ≈ 0.3 (in 50% Ethyl Acetate/Hexane)
Retention Time ≈ 5.8 min
Crude Purity
~85%
~85%
Final Purity
>98%
>99%
Typical Yield
85-95%
>95%
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
This protocol is suitable for purifying gram-scale quantities of the crude product.
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Collection tubes/flasks
Procedure:
Column Packing:
Prepare a slurry of silica gel in hexane.
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a level bed.
Drain the excess hexane until the solvent level is just above the silica bed.
Sample Preparation:
Dissolve the crude compound in a minimal amount of dichloromethane or ethyl acetate.
Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.
Loading the Column:
Carefully apply the prepared sample to the top of the silica gel bed.
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
Elution:
Begin elution with a mobile phase of 20% ethyl acetate in hexane.
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., in 5-10% increments). A common gradient might be 20%, 30%, 40%, 50%, and 60% ethyl acetate in hexane.
Collect fractions in separate tubes.
Fraction Analysis:
Monitor the separation by spotting collected fractions onto a TLC plate.
Develop the TLC plate in a chamber with a suitable solvent system (e.g., 50% ethyl acetate in hexane).
Visualize the spots under a UV lamp at 254 nm.
Product Isolation:
Combine the fractions containing the pure product (identified by a single spot on the TLC plate at the expected Rf).
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Prepare the mobile phase by mixing 60% acetonitrile with 40% water.
Add formic acid to a final concentration of 0.1% (v/v) to improve peak shape for the carboxylic acid.
Degas the mobile phase before use.
Sample Preparation:
Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC System Setup:
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Set the UV detector to a wavelength of 254 nm.
Injection and Data Acquisition:
Inject the prepared sample onto the column.
Run the analysis under isocratic conditions with the prepared mobile phase.
Acquire the chromatogram for a sufficient duration to allow for the elution of all components.
Purification and Analysis:
The peak corresponding to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid should elute at a specific retention time (approximately 5.8 minutes under these conditions).
For preparative work, a fraction collector can be used to isolate the peak of interest.
The purity of the collected fraction can be determined by re-injecting a small aliquot and analyzing the resulting chromatogram.
Visualizations
Caption: Workflow for the purification of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Caption: Logical relationship of compound properties and purification methods.
"4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" dosage for in vivo studies
Topic: "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and Structurally Similar Compounds: Guidance for In Vivo Studies Audience: Researchers, scientists, and drug development professionals. Introduction Pyrazole...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and Structurally Similar Compounds: Guidance for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Several pyrazole-containing drugs have been approved for clinical use, highlighting the therapeutic potential of this scaffold.[6] This document provides a summary of available in vivo data for compounds structurally similar to "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and offers detailed protocols to guide future preclinical research.
Data Presentation: In Vivo Studies of Structurally Similar Compounds
The following table summarizes quantitative data from in vivo studies conducted on derivatives of pyrazole-benzoic acid. This information can be used as a starting point for dose-range finding studies for novel, structurally related compounds.
Compound Name/Derivative
Animal Model
Dosage
Route of Administration
Observed Effect
Reference
4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives (Compounds 59 and 74)
Mouse
Up to 50 mg/kg
Not specified
No harmful effects observed based on 14 blood plasma organ toxicity markers and TUNEL assay in liver and kidney.
The following are detailed methodologies for key experiments cited in the literature for similar pyrazole-based compounds. These protocols can be adapted for the evaluation of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid".
In Vivo Toxicity Assessment in a Mouse Model
This protocol is adapted from a study on 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives.[7]
Objective: To evaluate the potential toxicity of a test compound in a murine model.
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
Dosing:
Prepare a solution or suspension of the test compound in the chosen vehicle.
Administer the compound to the mice at the desired dose (e.g., up to 50 mg/kg). The route of administration (e.g., oral gavage, intraperitoneal injection) should be selected based on the compound's properties and intended clinical application.
A control group receiving only the vehicle should be included.
Monitoring: Observe the animals for any signs of toxicity, such as changes in weight, behavior, or physical appearance, for a predetermined period (e.g., 24-48 hours).
Blood and Tissue Collection:
At the end of the observation period, euthanize the animals.
Collect blood samples via cardiac puncture into heparinized tubes.
Harvest organs of interest (e.g., liver, kidney) and fix them in 10% neutral buffered formalin for histological analysis or snap-freeze in liquid nitrogen for molecular assays.
Analysis:
Perform a complete blood count (CBC) and analyze plasma for a panel of organ toxicity markers (e.g., ALT, AST, BUN, creatinine).
Conduct a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on liver and kidney tissue sections to assess for apoptosis.
Perform histopathological examination of the collected organs.
In Vivo Efficacy in a Caenorhabditis elegans Infection Model
This protocol is based on a study demonstrating the efficacy of pyrazole derivatives in a C. elegans infection model.[1]
Objective: To assess the ability of a test compound to protect C. elegans from a bacterial pathogen.
Materials:
Test compound
C. elegans (e.g., N2 Bristol strain)
Bacterial pathogen (e.g., Staphylococcus aureus)
E. coli OP50 (standard C. elegans food source)
Nematode Growth Medium (NGM) agar plates
M9 buffer
Microscopy equipment
Procedure:
Prepare Assay Plates:
Seed NGM plates with E. coli OP50 and incubate at 37°C overnight to create a bacterial lawn.
Prepare a lawn of the pathogenic bacteria on separate NGM plates.
Synchronize Worms: Synchronize a population of C. elegans to the L4 larval stage.
Infection and Treatment:
Transfer the synchronized L4 worms to the plates with the pathogenic bacterial lawn.
After a set infection period (e.g., 2 hours), wash the worms with M9 buffer and transfer them to NGM plates containing a lawn of E. coli OP50 and the test compound at various concentrations. A control group with no test compound should be included.
Survival Assay:
Incubate the plates at 20-25°C.
Monitor worm survival daily by gently prodding them with a platinum wire. Non-responsive worms are considered dead.
Record the number of surviving worms at each time point.
Data Analysis: Generate survival curves and compare the survival rates of treated and untreated worms.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
While direct in vivo dosage data for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is currently unavailable, the information and protocols provided for structurally similar compounds offer a valuable starting point for researchers. The presented experimental designs for toxicity and efficacy testing can be adapted to evaluate this novel compound. The pyrazole scaffold continues to be a promising area for drug discovery, and systematic in vivo evaluation is a critical step in translating these findings into potential therapeutic applications.
Application Notes and Protocols for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid and its Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals Introduction While "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is not extensively documented in publicly available literature, its core structure...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
While "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is not extensively documented in publicly available literature, its core structure is characteristic of a class of potent modulators of the Bone Morphogenetic Protein (BMP) signaling pathway. A prominent and well-characterized analog within this class is LDN-193189 . These application notes will focus on LDN-193189 as a representative compound to provide a framework for the formulation and biological evaluation of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and similar molecules.
LDN-193189 is a selective and potent small molecule inhibitor of the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2] By targeting these receptors, it effectively blocks the downstream phosphorylation of SMAD1, SMAD5, and SMAD8, which are key mediators of the canonical BMP signaling pathway.[2][3] This inhibitory action makes it an invaluable tool for studying the roles of BMP signaling in various biological processes, including embryonic development, cellular differentiation, and disease pathogenesis.[1][2]
Compound Formulation for Biological Assays
Proper formulation is critical for obtaining accurate and reproducible results in biological assays. The following provides guidance on the preparation of stock solutions and working concentrations for compounds like LDN-193189.
Solubility and Stock Solution Preparation:
Solvent Selection: LDN-193189 is soluble in dimethyl sulfoxide (DMSO) and water.[4] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.
Stock Solution Concentration: A common stock solution concentration is 10 mM in DMSO.
Preparation of 10 mM Stock Solution in DMSO:
Weigh out the appropriate amount of the compound. For LDN-193189 dihydrochloride (MW: 479.4 g/mol ), 4.79 mg is needed for 1 mL of a 10 mM solution.
Add the calculated volume of high-purity, anhydrous DMSO.
Gently warm the solution and vortex until the compound is completely dissolved.
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.[5][6]
Preparation of Working Solutions:
Dilution: For biological experiments, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations.
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
Mechanism of Action: Inhibition of the BMP Signaling Pathway
LDN-193189 and its analogs act by competitively inhibiting the ATP-binding site of the kinase domain of BMP type I receptors. This prevents the phosphorylation and activation of downstream signaling molecules.
Figure 1: Mechanism of LDN-193189 in the BMP signaling pathway.
Quantitative Data
The inhibitory activity of LDN-193189 has been quantified in various assays. The following tables summarize its half-maximal inhibitory concentrations (IC₅₀) against different kinases.
Table 1: IC₅₀ Values of LDN-193189 against BMP Type I Receptors
Detailed methodologies for key experiments to assess the biological activity of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and its analogs are provided below.
Protocol 1: In Vitro SMAD1/5/8 Phosphorylation Assay (Western Blot)
This protocol describes the assessment of the inhibitory effect of the compound on BMP-induced SMAD1/5/8 phosphorylation in a suitable cell line, such as C2C12 myoblasts.[9]
Materials:
C2C12 cells
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Serum-free DMEM
Test compound (e.g., LDN-193189) stock solution in DMSO
Recombinant human BMP ligand (e.g., BMP-2, BMP-4)
Phosphate Buffered Saline (PBS)
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1/5/8, and a loading control (e.g., anti-GAPDH or anti-β-tubulin)
Application Notes and Protocols for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and its Analogs in Coordination Chemistry
Disclaimer: Extensive literature searches did not yield specific reports on the coordination chemistry of the ligand "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid." The following application notes and protocols a...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Extensive literature searches did not yield specific reports on the coordination chemistry of the ligand "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid." The following application notes and protocols are based on general principles of coordination chemistry and available data for structurally related compounds. These should serve as a foundational guide for researchers exploring the potential of this and similar ligands.
Introduction
"4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is a bifunctional organic ligand featuring a pyrazole ring, which is a well-established coordinating moiety for a variety of metal ions, and a benzoic acid group, which can also coordinate to metals or participate in hydrogen bonding to build supramolecular architectures. This combination of a robust N-heterocyclic donor and a carboxylate group makes it a promising candidate for the synthesis of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes with potential applications in catalysis, materials science, and drug development. The flexible methylene spacer between the pyrazole and phenyl rings allows for diverse coordination geometries.
Ligand Synthesis and Characterization
Experimental Protocol: Synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid[1][2]
Materials:
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
4-aminobenzoic acid
Acetonitrile (CH₃CN)
Procedure:
A mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol (1.84 g, 14.6 mmol) and 4-aminobenzoic acid (1.0 g, 7.3 mmol) in acetonitrile (50 mL) is stirred in a closed vessel at room temperature for 6 days.
The resulting white precipitate is collected by filtration.
The solid is washed with acetonitrile.
The product is dried in the air.
Yield: 1.54 g (68.5%)
Characterization Data for 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
General Protocol for the Synthesis of a Coordination Polymer
The following is a general solvothermal protocol for the synthesis of a coordination polymer using a pyrazole-benzoic acid ligand. This should be optimized for specific metal salts and desired product characteristics.
Figure 1: General workflow for the solvothermal synthesis of a coordination polymer.
Materials:
"4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" (or a similar ligand)
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
A high-boiling point solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, acetonitrile)
Teflon-lined stainless steel autoclave
Procedure:
In a glass vial, dissolve the ligand (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).
Combine the two solutions in the Teflon liner of the autoclave.
Seal the autoclave and place it in an oven.
Heat the autoclave to a specific temperature (e.g., 120 °C) for a predetermined time (e.g., 48 hours).
Allow the oven to cool slowly to room temperature.
Crystals of the coordination polymer, if formed, can be isolated by filtration.
Wash the crystals with fresh solvent and dry them in the air.
Potential Coordination Modes and Structural Diversity
The "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" ligand offers several potential coordination modes, which can lead to a variety of structures, from discrete molecules to 1D, 2D, or 3D coordination polymers.
Figure 2: Potential coordination modes and resulting structures.
Characterization of Coordination Compounds
A thorough characterization of any newly synthesized coordination compounds is crucial. The following techniques are recommended:
Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and packing.
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
Infrared (IR) Spectroscopy: To observe the coordination-induced shifts in the vibrational frequencies of the pyrazole and carboxylate groups.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and identify the loss of solvent molecules.
Elemental Analysis: To confirm the empirical formula of the compound.
Spectroscopic Methods (UV-Vis, Fluorescence): To investigate the photophysical properties of the compounds.
Potential Applications and Future Directions
While no specific applications have been reported for coordination complexes of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid," related pyrazole-based coordination compounds have shown promise in several areas. Future research on this ligand could explore:
Catalysis: The metal centers within the coordination framework could act as catalytic sites for organic transformations.
Gas Sorption and Separation: If porous MOFs can be synthesized, their ability to selectively adsorb gases could be investigated.
Luminescence: The ligand's aromatic system, in conjunction with suitable metal ions (e.g., Zn²⁺, Cd²⁺, lanthanides), could lead to luminescent materials for sensing or lighting applications.
Biological Activity: Pyrazole derivatives are known to exhibit a wide range of biological activities. Metal coordination can enhance or modify these properties, making the resulting complexes candidates for antimicrobial or anticancer screening.
Due to the absence of experimental data on the biological effects of coordination complexes derived from this specific ligand, no signaling pathways can be described at this time. Researchers are encouraged to perform in vitro and in vivo studies to elucidate any potential mechanisms of action.
Application Notes and Protocols for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" represents a core scaffold with significant potential in medicinal chemistry. While dire...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
"4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" represents a core scaffold with significant potential in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly available literature, its structural analogs have demonstrated a range of promising biological activities. This document provides an overview of the key applications of these related compounds, focusing on their potential as antibacterial and anti-inflammatory agents. Detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided to guide researchers in the exploration of this chemical space.
The pyrazole-benzoic acid scaffold is a versatile pharmacophore. Analogs of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" have been primarily investigated for the following applications:
Antibacterial Agents: Derivatives have shown potent activity against Gram-positive bacteria, including resistant strains. The mechanism of action for some of these compounds has been identified as the inhibition of fatty acid biosynthesis.
Anti-inflammatory Agents: The pyrazole core is a key feature in selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data Summary
The following tables summarize the biological activity of various analogs of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid."
Table 1: Antibacterial Activity of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives
Protocol 1: Synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid[4]
This protocol describes the synthesis of an amino-substituted analog, which can be adapted for the synthesis of the target compound by using a different starting benzoic acid derivative.
Materials:
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
4-aminobenzoic acid
Acetonitrile (CH₃CN)
Procedure:
A mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol (1.84 g, 14.6 mmol) and 4-aminobenzoic acid (1 g, 7.3 mmol) in acetonitrile (50 mL) is prepared in a closed vessel.
The mixture is stirred at room temperature for 6 days.
The resulting white precipitate is filtered off.
The precipitate is washed with acetonitrile and dried in the air.
The final product is 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is adapted from studies on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives.[1][2]
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
Bacterial strains are grown overnight in CAMHB.
The overnight cultures are diluted to a concentration of approximately 5 x 10⁵ CFU/mL.
The test compounds are serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.
The bacterial suspension is added to each well.
The plates are incubated at 37°C for 16-20 hours.
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on the evaluation of diarylpyrazole derivatives as COX inhibitors.[3][4]
Materials:
Test compounds
Human recombinant COX-1 and COX-2 enzymes
Arachidonic acid (substrate)
Prostaglandin E₂ (PGE₂) immunoassay kit
Assay buffer (e.g., Tris-HCl)
Procedure:
The test compounds are pre-incubated with either COX-1 or COX-2 enzyme in the assay buffer at room temperature.
The enzymatic reaction is initiated by the addition of arachidonic acid.
The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at 37°C.
The reaction is terminated by the addition of a stop solution (e.g., a strong acid).
The concentration of PGE₂ produced is quantified using a competitive immunoassay kit.
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for an analog of the target compound.
Antibacterial Drug Discovery Logic
Caption: Logical flow for antibacterial drug discovery.
COX Inhibition Signaling Pathway
Caption: Mechanism of COX inhibition by pyrazole-based drugs.
Technical Support Center: Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid?
The most common synthetic route is the N-alkylation of 3,5-dimethylpyrazole with a methyl p-halobenzoate (e.g., methyl 4-(bromomethyl)benzoate) followed by hydrolysis of the ester to the carboxylic acid. The N-alkylation is typically carried out in the presence of a base in a suitable solvent.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis and alkylation can arise from several factors.[1] Key areas to investigate include the purity of starting materials, as impurities can lead to side reactions, and the reaction conditions.[1] It is also crucial to ensure the complete deprotonation of the pyrazole NH.[2]
Troubleshooting Steps for Low Yield:
Assess Starting Material Purity: Ensure that 3,5-dimethylpyrazole and the alkylating agent are pure. Hydrazine derivatives, if used for synthesizing the pyrazole ring, can degrade over time.[1]
Optimize Reaction Conditions: The choice of base and solvent is critical. A stronger base like sodium hydride (NaH) might be more effective than weaker bases like potassium carbonate (K2CO3) for complete deprotonation.[2] Anhydrous conditions are also important to prevent unwanted side reactions.[2]
Increase Electrophilicity: If the reaction is sluggish, consider using a more reactive alkylating agent by changing the leaving group (e.g., from -Cl to -Br or -I).[2]
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time.
Q3: I am observing the formation of a significant amount of a dialkylated quaternary salt. How can I prevent this?
The formation of a dialkylated quaternary salt is a common side reaction when the N-alkylated pyrazole product is more nucleophilic than the starting pyrazole or when there is an excess of the alkylating agent.[2]
Strategies to Minimize Dialkylation:
Control Stoichiometry: Use a precise 1.0 to 1.1 equivalents of the alkylating agent.[2]
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[2]
Reduce Temperature: Performing the reaction at a lower temperature can help to control the reaction rate and minimize over-alkylation.[2]
Q4: The purification of the final product is challenging due to colored impurities. What is the source of this discoloration and how can it be removed?
Discoloration in reactions involving pyrazole synthesis can often be attributed to the formation of colored impurities, sometimes arising from the hydrazine starting material if the pyrazole ring is being synthesized concurrently.[1] These impurities can be acidic byproducts.[1]
Purification and Decolorization Methods:
Base Wash: Adding a mild base can help to neutralize acidic and colored byproducts, leading to a cleaner reaction profile.[1]
Activated Carbon Treatment: Treating the reaction mixture with activated carbon can help to remove some of the colored impurities.[1]
Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[1]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Citation
Low Reaction Yield
Incomplete deprotonation of the pyrazole; Low reactivity of the alkylating agent; Side reactions due to impurities; Suboptimal reaction time or temperature.
Use a stronger base (e.g., NaH); Use a more reactive alkylating agent (-Br, -I); Ensure purity of starting materials; Optimize reaction conditions by monitoring with TLC/LC-MS.
Presence of impurities in starting materials; Unoptimized reaction conditions leading to multiple side products.
Purify starting materials before use; Systematically optimize base, solvent, and temperature; Consider alternative synthetic routes if side reactions are inherent.
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, add 3,5-dimethylpyrazole (1.0 eq.) portion-wise at 0 °C under an inert atmosphere.
Allow the mixture to stir at room temperature for 30 minutes.
Cool the mixture back to 0 °C and add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq.) in anhydrous DMF dropwise.
Let the reaction mixture stir at room temperature and monitor its progress using TLC.
Upon completion, quench the reaction by the slow addition of water at 0 °C.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Technical Support Center: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]ben...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Due to the limited specific literature on the purification of this exact molecule, this guide addresses common challenges based on the general chemistry of its structural components: a substituted pyrazole and a benzoic acid derivative.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Problem 1: Oily or Gummy Precipitate Instead of Crystalline Solid
Possible Cause
Suggested Solution
Residual Solvent: The compound may be solvated, preventing proper crystal lattice formation.
Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.
1. Wash the crude product with a solvent in which the impurities are soluble but the desired product is not (e.g., cold diethyl ether to remove non-polar impurities).2. Perform column chromatography to separate the target compound from impurities.
Inappropriate Crystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization.
1. Attempt recrystallization from a different solvent or a mixture of solvents. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.2. Try techniques like slow evaporation or vapor diffusion.
Problem 2: Low Purity After Recrystallization
Possible Cause
Suggested Solution
Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize along with the product.
1. Perform a second recrystallization, potentially with a different solvent system.2. Consider an acid-base extraction. Dissolve the crude product in an aqueous base (e.g., NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified benzoic acid.
Incomplete Removal of Starting Materials: Unreacted 3,5-dimethylpyrazole or a methyl 4-(bromomethyl)benzoate derivative may be present.
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials before workup. If present in the final product, column chromatography is the most effective removal method.
Formation of Byproducts: Potential side reactions could lead to impurities that are difficult to remove by crystallization alone.
Characterize the impurity by NMR or LC-MS to understand its structure. This can help in devising a targeted purification strategy (e.g., a specific wash or a different chromatographic separation).
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, and what are the expected impurities?
A probable synthesis involves the N-alkylation of 3,5-dimethylpyrazole with a methyl or ethyl 4-(halomethyl)benzoate, followed by saponification of the ester to the carboxylic acid.
Potential Impurities:
Unreacted Starting Materials: 3,5-dimethylpyrazole and the 4-(halomethyl)benzoate derivative.
N2-alkylation byproduct: The isomeric product where the alkylation occurs at the other nitrogen of the pyrazole ring.
Un-hydrolyzed Ester: The methyl or ethyl ester of the final product if saponification is incomplete.
Q2: What are some recommended solvent systems for the recrystallization of this compound?
Ethanol/Water
Methanol/Water
Ethyl Acetate/Hexane
Toluene
The ideal system will dissolve the compound when hot and allow for the formation of well-defined crystals upon cooling.
Q3: How can I effectively remove unreacted 3,5-dimethylpyrazole from my crude product?
3,5-dimethylpyrazole is a basic compound. An acid wash during the workup should effectively remove it. After the reaction, if the product is in an organic solvent, washing with dilute aqueous HCl will extract the basic pyrazole into the aqueous layer.
Q4: My NMR spectrum shows persistent impurities that I cannot identify. What should I do?
If standard purification methods fail, consider the following:
Preparative HPLC: This can offer higher resolution separation for closely related impurities.
Derivatization: Convert the carboxylic acid to its methyl ester. The change in polarity might make chromatographic separation from the impurities easier. The pure ester can then be hydrolyzed back to the acid.
LC-MS Analysis: This can provide the mass of the impurities, offering clues to their identity and how they might have formed.
Experimental Protocols
General Protocol for Synthesis
This is a representative protocol for the synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Step 1: N-Alkylation
To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add methyl 4-(bromomethyl)benzoate (1.1 eq) and heat the reaction to 60-80 °C.
Monitor the reaction by TLC until the starting pyrazole is consumed.
Cool the reaction, filter off the base, and remove the solvent under reduced pressure.
Extract the residue with ethyl acetate and wash with water and brine.
.
Step 2: Saponification
Dissolve the crude ester from Step 1 in a mixture of THF and methanol.
Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0 eq).
Stir at room temperature until TLC indicates complete conversion of the ester.
Remove the organic solvents under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
Acidify the aqueous layer with 1M HCl until a precipitate forms (typically pH 3-4).
Collect the solid by filtration, wash with cold water, and dry under vacuum.
General Protocol for Purification by Acid-Base Extraction
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2-3 times).
Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.
Wash the combined aqueous layers with ethyl acetate to remove any neutral impurities.
Slowly acidify the aqueous layer with cold 1M HCl with stirring.
The purified product will precipitate out of the solution.
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
Visualizations
Logical Troubleshooting Workflow for Purification
Caption: Troubleshooting logic for purifying the final compound.
General Synthesis Pathway
Caption: A probable two-step synthesis pathway.
Troubleshooting
Technical Support Center: Optimizing N-alkylation of 3,5-dimethylpyrazole with 4-(bromomethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 3,5-dimethylpyrazole wi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 3,5-dimethylpyrazole with 4-(bromomethyl)benzoic acid to synthesize 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the success of the N-alkylation of 3,5-dimethylpyrazole with 4-(bromomethyl)benzoic acid?
A1: The successful synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid is primarily influenced by the choice of base, solvent, reaction temperature, and reaction time. The base is crucial for the deprotonation of the pyrazole's N-H group, forming the nucleophilic pyrazolate anion. The solvent affects the solubility of reactants and the reaction rate. Temperature and time are key parameters to control for optimal conversion and to minimize side reactions.
Q2: Which nitrogen on the 3,5-dimethylpyrazole ring is preferentially alkylated?
A2: In the case of 3,5-dimethylpyrazole, both nitrogen atoms are sterically similar, so a mixture of N1 and N2 isomers is not a significant concern as the product is symmetrical. The primary challenge is to achieve efficient alkylation.
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include:
O-alkylation of the carboxylic acid: The carboxylate group of 4-(bromomethyl)benzoic acid could potentially be alkylated by another molecule of the benzyl bromide, leading to an ester byproduct.
Quaternization of the pyrazole: The already N-alkylated pyrazole product could undergo a second alkylation to form a quaternary pyrazolium salt, especially if an excess of the alkylating agent is used.
Elimination reactions: Under strongly basic conditions and elevated temperatures, elimination reactions of 4-(bromomethyl)benzoic acid could occur.
Q4: How can the product be purified?
A4: The product, being a carboxylic acid, can be purified by taking advantage of its acidic nature. After the reaction, the mixture can be diluted with water and a base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble. The aqueous layer can then be washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Subsequently, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified product, which can then be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Ineffective Deprotonation: The base used may be too weak or not sufficiently soluble. 2. Poor Solubility of Reactants: The pyrazole or the alkylating agent may not be soluble in the chosen solvent. 3. Reaction Temperature Too Low: The reaction may be too slow at the current temperature. 4. Decomposition of Alkylating Agent: 4-(bromomethyl)benzoic acid may be unstable under the reaction conditions.
1. Base Selection: Switch to a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure anhydrous conditions if using NaH. 2. Solvent Choice: Use a polar apathetic solvent like DMF or DMSO to improve solubility. 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. 4. Reaction Conditions: Use milder conditions (lower temperature, weaker base) and ensure a stoichiometric amount of the alkylating agent.
Formation of Multiple Products
1. Side Reactions: O-alkylation of the carboxylic acid or quaternization of the pyrazole may be occurring. 2. Impure Starting Materials: The 3,5-dimethylpyrazole or 4-(bromomethyl)benzoic acid may contain impurities.
1. Control Stoichiometry: Use a slight excess of the pyrazole relative to the alkylating agent (e.g., 1.1 equivalents). Avoid high temperatures for extended periods. 2. Purify Starting Materials: Ensure the purity of your starting materials by recrystallization or column chromatography before starting the reaction.
Difficulty in Product Isolation
1. Product is Soluble in the Aqueous Phase: The product may not precipitate completely upon acidification. 2. Emulsion Formation During Workup: An emulsion may form during the extraction process, making separation difficult.
1. Extraction: If the product does not precipitate, extract the acidified aqueous phase with a suitable organic solvent like ethyl acetate. 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Experimental Protocols
Method 1: Potassium Carbonate in DMF
This is a common and effective method for the N-alkylation of pyrazoles.
Materials:
3,5-dimethylpyrazole
4-(bromomethyl)benzoic acid
Potassium carbonate (K₂CO₃), anhydrous
Dimethylformamide (DMF), anhydrous
Ethyl acetate
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a dry round-bottom flask, add 3,5-dimethylpyrazole (1.0 eq) and anhydrous DMF.
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
Add 4-(bromomethyl)benzoic acid (1.05 eq) to the reaction mixture.
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution.
Acidify the combined aqueous layers with 1 M HCl to a pH of ~2-3 to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
The crude product can be recrystallized from ethanol/water if necessary.
Method 2: Sodium Hydride in THF
This method uses a stronger base and may be suitable for less reactive substrates.
Materials:
3,5-dimethylpyrazole
4-(bromomethyl)benzoic acid
Sodium hydride (NaH, 60% dispersion in mineral oil)
Tetrahydrofuran (THF), anhydrous
Ethyl acetate
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
Add anhydrous THF and cool the suspension to 0 °C.
Slowly add a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous THF to the NaH suspension.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
Add a solution of 4-(bromomethyl)benzoic acid (1.05 eq) in anhydrous THF to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC.
Once the reaction is complete (typically 2-6 hours), carefully quench the reaction by the slow addition of water at 0 °C.
Follow the workup and purification steps as described in Method 1 (steps 6-10).
Data Presentation
Table 1: Effect of Base and Solvent on Yield
Entry
Base (eq.)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
K₂CO₃ (1.5)
DMF
80
6
85
2
K₂CO₃ (1.5)
Acetonitrile
80
8
72
3
Cs₂CO₃ (1.5)
DMF
80
5
90
4
NaH (1.2)
THF
25
4
88
5
NaH (1.2)
DMF
25
3
92
6
Et₃N (2.0)
DMF
80
12
45
Table 2: Effect of Temperature on Reaction Time and Yield (K₂CO₃ in DMF)
Entry
Temperature (°C)
Time (h)
Yield (%)
1
25
24
65
2
60
8
82
3
80
6
85
4
100
4
80 (with some decomposition)
Visualizations
Optimization
Technical Support Center: Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-[(3,5-Dime...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid?
There are two primary synthetic routes for this compound:
Direct N-alkylation: This involves the direct reaction of 3,5-dimethylpyrazole with 4-(halomethyl)benzoic acid (e.g., 4-(bromomethyl)benzoic acid) in the presence of a base.
Two-step synthesis via ester intermediate: This route involves the N-alkylation of 3,5-dimethylpyrazole with a methyl or ethyl 4-(halomethyl)benzoate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Q2: What is a typical reported yield for similar pyrazole N-alkylation reactions?
While specific yield data for the target molecule is scarce in publicly available literature, a synthesis of the structurally similar compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, reported a yield of 68.5%.[1][2][3] This can serve as a benchmark for what might be achievable under optimized conditions.
Q3: Why is N-alkylation of unsymmetrical pyrazoles like 3,5-dimethylpyrazole often challenging?
Unsymmetrical pyrazoles have two non-equivalent nitrogen atoms in the pyrazole ring (N1 and N2). Alkylation can occur at either nitrogen, leading to the formation of a mixture of regioisomers, which can be difficult to separate and can contribute to a lower yield of the desired isomer.[4]
Q4: How can I control the regioselectivity of the N-alkylation to favor the desired N1 isomer?
Several factors influence the regioselectivity of the N-alkylation:
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In 3,5-dimethylpyrazole, the two nitrogen atoms are sterically similar, so this effect is less pronounced.
Base and Solvent System: The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often favors N1-alkylation.[5]
Nature of the Alkylating Agent: The reactivity of the alkylating agent (R-X) depends on the leaving group (X), with the general trend being I > Br > Cl.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and provides potential solutions.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Ineffective Base
Ensure the base is strong enough to deprotonate the pyrazole. Consider using stronger bases like sodium hydride (NaH) if weaker bases (e.g., K₂CO₃) are ineffective. Ensure the base is fresh and anhydrous.
Poor Solubility of Reactants
Switch to a more polar aprotic solvent such as DMF or DMSO to improve the solubility of 3,5-dimethylpyrazole and the benzoate derivative.
Low Reactivity of Alkylating Agent
If using 4-(chloromethyl)benzoic acid, consider switching to the more reactive 4-(bromomethyl)benzoic acid or 4-(iodomethyl)benzoic acid.
Reaction Temperature Too Low
While some N-alkylations proceed at room temperature, heating the reaction mixture may be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Presence of Water
Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water can quench the pyrazole anion and react with strong bases.
Problem 2: Formation of a Mixture of N1 and N2 Regioisomers
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Reaction Conditions Favoring Mixture
To enhance N1-selectivity, use a potassium carbonate (K₂CO₃) base in a DMSO solvent system. This combination is known to favor the N1-alkylation of 3-substituted pyrazoles.
Thermodynamic vs. Kinetic Control
Reaction temperature can influence the isomer ratio. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product. Experiment with different temperature profiles.
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Similar Polarity of Isomers
If regioisomers are formed and are difficult to separate by standard column chromatography, consider derivatization of the mixture to alter the polarity of the components, followed by separation and deprotection. Alternatively, explore different chromatographic techniques like preparative HPLC.
Product Precipitation Issues
If the product is intended to precipitate from the reaction mixture, ensure the solvent system is appropriate. If the product remains in solution, an extraction and subsequent purification by chromatography or recrystallization will be necessary.
Experimental Protocols
Protocol 1: Direct N-Alkylation of 3,5-Dimethylpyrazole
This protocol is a generalized procedure based on standard N-alkylation methods.
Materials:
3,5-Dimethylpyrazole
4-(Bromomethyl)benzoic acid
Anhydrous Potassium Carbonate (K₂CO₃)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate
Water
Brine
Procedure:
To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
Stir the mixture at room temperature for 30 minutes.
Add 4-(bromomethyl)benzoic acid (1.1 eq) to the suspension.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature to 50-60 °C.
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Two-Step Synthesis via Methyl Ester Intermediate
Step A: Synthesis of Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Materials:
3,5-Dimethylpyrazole
Methyl 4-(bromomethyl)benzoate
Anhydrous Potassium Carbonate (K₂CO₃)
Anhydrous Acetonitrile (MeCN)
Procedure:
Follow the procedure in Protocol 1, substituting 4-(bromomethyl)benzoic acid with methyl 4-(bromomethyl)benzoate and DMF with acetonitrile.
Purify the resulting methyl ester by column chromatography.
"4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" solubility issues in DMSO
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering solubility issues with "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" in Dimethyl Sulf...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering solubility issues with "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the general properties of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid?
A1: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a pyrazole derivative containing a benzoic acid moiety.[1] Its molecular formula is C13H14N2O2.[1] Pyrazole-containing compounds have diverse biological activities and are of interest in pharmaceutical research.[2] The presence of both a carboxylic acid group and a pyrazole ring can influence its solubility characteristics.
Q2: Why is DMSO a commonly used solvent for this type of compound?
A2: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] It is frequently used in high-throughput screening and for preparing stock solutions of compounds for biological assays.[4]
Q3: Are there any known stability issues when storing this compound in DMSO?
Troubleshooting Guide for Solubility Issues
Researchers may encounter difficulties in dissolving 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in DMSO, resulting in suspensions or precipitates. This guide provides a systematic approach to troubleshoot these issues.
Initial Dissolution Attempt
Q4: I am having trouble dissolving the compound in DMSO at room temperature. What should I do?
A4: If the compound does not readily dissolve at room temperature, you can try the following steps:
Vortexing: Ensure the solution is being mixed vigorously. Vortex the sample for 1-2 minutes.
Sonication: Use a sonication bath to break up any aggregates and enhance dissolution.[6][8] Sonicate for 5-10 minutes and visually inspect for dissolution.
Gentle Heating: Gently warm the solution in a water bath at 30-40°C.[6][8] Carboxylic acids can sometimes show increased solubility at slightly elevated temperatures. Avoid excessive heat, which could degrade the compound.
Persistent Solubility Problems
Q5: The compound is still not fully dissolved after vortexing, sonication, and gentle heating. What are my next steps?
A5: If solubility issues persist, consider the following:
Use Fresh DMSO: DMSO is hygroscopic, and absorbed water can significantly reduce the solubility of some compounds, particularly carboxylic acids.[6][7] Try using a fresh, unopened bottle of anhydrous DMSO.
Prepare a More Dilute Stock Solution: If you are attempting to make a high-concentration stock solution (e.g., >10 mM), try preparing a more dilute solution. The compound may have limited solubility in DMSO.
Consider Alternative Solvents: If DMSO is not critical for your downstream application, you could explore other polar aprotic solvents like Dimethylformamide (DMF).[9] However, always verify solvent compatibility with your experimental system.
Q6: I observed a precipitate forming after adding my DMSO stock solution to an aqueous buffer. How can I prevent this?
A6: This is a common issue known as "crashing out," where the compound is soluble in the organic solvent but not in the aqueous buffer.[8] To mitigate this:
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in the aqueous medium.
Increase the DMSO Concentration in the Final Solution: Many cell-based assays can tolerate up to 0.5% or even 1% DMSO.[8] Increasing the final DMSO concentration may help keep the compound in solution. However, you must determine the tolerance of your specific experimental system to DMSO.
Serial Dilution: Instead of a large, single dilution, perform serial dilutions. This can sometimes help to keep the compound from precipitating.
Quantitative Solubility Data
Specific experimental solubility data for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" in DMSO is not widely published. The following table provides a hypothetical representation of solubility that could be expected under different conditions. Researchers should determine the precise solubility experimentally.
Condition
Solvent
Temperature
Expected Solubility (Hypothetical)
Standard
Anhydrous DMSO
25°C (Room Temp)
5 - 10 mM
Enhanced
Anhydrous DMSO
37°C with Sonication
15 - 25 mM
Aqueous Dilution
0.5% DMSO in PBS
25°C (Room Temp)
< 100 µM
Experimental Protocols
Protocol for Determining Solubility in DMSO
Preparation of Saturated Solution:
Add an excess amount of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" to a known volume of anhydrous DMSO (e.g., 1 ml) in a glass vial.
Ensure there is undissolved solid material at the bottom of the vial.
Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
Sample Collection and Analysis:
After equilibration, allow the undissolved solid to settle.
Carefully collect a known volume of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the sample and then take the supernatant, or use a filter syringe.
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if the compound has a distinct chromophore.
Protocol for Preparing a Stock Solution
Weigh out the desired amount of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" in a sterile microcentrifuge tube or glass vial.
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
Vortex the solution for 1-2 minutes.
If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.
If necessary, gently warm the solution to 30-37°C in a water bath while mixing until the compound is fully dissolved.
Once dissolved, allow the solution to cool to room temperature. Visually inspect for any precipitation.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" in DMSO.
Caption: A flowchart for troubleshooting the dissolution of the target compound in DMSO.
"4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" stability in aqueous solution
Technical Support Center: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid This technical support center provides guidance and answers to frequently asked questions regarding the stability of "4-[(3,5-Dimethyl-1H-pyr...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This technical support center provides guidance and answers to frequently asked questions regarding the stability of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in aqueous solutions?
Q2: What are the likely degradation products of this compound in an aqueous solution?
Based on the instability of related pyrazolyl benzoic acid ester derivatives which hydrolyze to the corresponding pyrazol-3-ol, a potential degradation pathway for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid could involve cleavage of the bond between the pyrazole ring and the methylbenzoic acid moiety.[1] However, without experimental data, this remains a hypothesis.
Q3: How does pH affect the stability and solubility of this compound?
The pH of the aqueous solution is expected to significantly influence both the stability and solubility of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. As a benzoic acid derivative, its solubility will increase at higher pH values due to the deprotonation of the carboxylic acid group. Conversely, pyrazoles are weakly basic and can be protonated in strong acidic conditions.[2] The stability might also be pH-dependent; for example, related ester compounds show rapid hydrolysis at pH 8.[1] It is advisable to determine the optimal pH range for both solubility and stability for your specific experimental setup.
Q4: What are the recommended storage conditions for aqueous stock solutions?
To minimize potential degradation, it is recommended to prepare fresh aqueous solutions of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution into single-use vials is also recommended to avoid repeated freeze-thaw cycles. A pilot stability study under your specific storage conditions is advised.
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Compound precipitates out of solution
- Low solubility at the experimental pH.- Solution is supersaturated.- Compound degradation leading to less soluble products.
- Adjust the pH of the solution to increase solubility (typically higher pH for carboxylic acids).- Gently warm the solution to aid dissolution.- Prepare a fresh solution at a lower concentration.- Analyze the precipitate to check for degradation.
Loss of compound activity over time
- Degradation of the compound in the aqueous buffer.
- Prepare fresh solutions before each experiment.- Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.- Consider using a different buffer system or adding stabilizers if degradation is confirmed.
Inconsistent experimental results
- Variability in the stability of the compound between experiments.- Issues with solution preparation.
- Standardize the protocol for solution preparation, including pH, temperature, and mixing time.- Always use freshly prepared solutions.- Include a positive control to monitor assay performance.
This protocol provides a general method to assess the stability of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in an aqueous buffer.
Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
Incubation: Incubate the aqueous solution at the desired temperature (e.g., room temperature or 37°C).
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation.
Protocol 2: pH-Dependent Stability Study
This protocol is designed to evaluate the stability of the compound at different pH values.
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
Solution Preparation: Prepare aqueous solutions of the compound in each buffer as described in Protocol 1.
Incubation and Sampling: Incubate all solutions at a constant temperature and collect samples at predefined time points.
Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound.
Data Analysis: Compare the degradation rate of the compound at different pH values to identify the optimal pH range for stability.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain for the aqueous stability of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid". However, for related pyrazolyl benzoic acid ester derivatives, the following observation was made:
This data highlights the potential for instability in related structures and underscores the importance of conducting stability studies for the specific compound of interest.
Visualizations
Caption: Workflow for Aqueous Stability Assessment.
Technical Support Center: Purification of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid?
A1: The most common impurities are typically unreacted starting materials, which include 3,5-dimethylpyrazole and 4-(bromomethyl)benzoic acid. Another potential impurity is the regioisomer, 4-[(3,5-dimethyl-1H-pyrazol-2-yl)methyl]benzoic acid, although the formation of the N1-alkylated product is generally favored, especially with sterically hindered pyrazoles. Over-alkylation leading to a quaternary pyrazolium salt is also a possibility, though less common under standard reaction conditions.
Q2: My crude product is an oil and will not solidify. What should I do?
A2: Oiling out can occur due to the presence of residual solvent or impurities that depress the melting point. First, ensure all solvent has been removed under high vacuum. If the product remains an oil, purification by column chromatography is the most effective method to separate the desired product from the impurities causing this issue.
Q3: I am observing a low yield after purification. How can I improve it?
A3: Low yields can result from several factors. If using recrystallization, ensure you are using the minimum amount of hot solvent necessary for dissolution to avoid losing product in the mother liquor. Also, allow for slow cooling to maximize crystal formation. During acid-base extraction, ensure complete precipitation of the product by adjusting the pH carefully and allowing sufficient time for the solid to form. Incomplete extraction from the organic layer can also lead to lower yields.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal. The product can then be recovered by recrystallization or evaporation of the solvent. Be aware that charcoal can adsorb some of the desired product, potentially lowering the yield.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can be assessed using High-Performance Liquid Chromatography (HPLC) and by determining its melting point. The identity and structural integrity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1][2]
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Multiple spots on TLC, including starting materials
Incomplete reaction.
Increase the reaction time or temperature. Ensure stoichiometric amounts of reactants are used.
Product is difficult to crystallize ("oils out")
Presence of impurities depressing the melting point; inappropriate solvent.
Purify by column chromatography. For recrystallization, try a different solvent system (e.g., a mixed solvent system like ethanol/water).
Low yield after recrystallization
Product is too soluble in the chosen cold solvent; too much solvent was used.
Select a solvent in which the product has high solubility when hot and low solubility when cold. Use the minimum amount of hot solvent for dissolution. Cool the solution slowly and then in an ice bath to maximize precipitation.
Presence of a regioisomeric impurity
N-alkylation occurred at both N1 and N2 positions of the pyrazole ring.
Purification by column chromatography is typically effective for separating regioisomers. Optimize reaction conditions to favor N1 alkylation (e.g., using a bulkier base or specific solvent).
Final product is acidic/basic
Incomplete neutralization after acid-base extraction.
Re-dissolve the product in an organic solvent and wash with a dilute solution of a weak acid or base as appropriate, followed by a water wash until the pH of the aqueous layer is neutral.
Data Presentation
Table 1: Solubility of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in Common Solvents (Qualitative)
Solvent
Solubility at Room Temperature (approx. 25°C)
Solubility at Elevated Temperature
Notes
Water
Insoluble
Slightly Soluble
Suitable as an anti-solvent in mixed-solvent recrystallization.
Methanol
Soluble
Very Soluble
Good solvent for dissolving the crude product.
Ethanol
Moderately Soluble
Very Soluble
A good candidate for single-solvent recrystallization.
Acetone
Soluble
Very Soluble
Can be used for dissolving the product for chromatography.
Ethyl Acetate
Slightly Soluble
Soluble
A potential recrystallization solvent or eluent for chromatography.
Dichloromethane
Soluble
Very Soluble
Useful for extractions and as a solvent for chromatography.
Hexane
Insoluble
Insoluble
Can be used as an anti-solvent or for washing the purified solid.
Acetonitrile
Slightly Soluble
Soluble
The related compound 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid precipitates from acetonitrile during synthesis.[3]
Note: This data is qualitative and based on general principles for similar compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This protocol is adapted from the synthesis of a structurally similar compound.[3]
To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a base such as potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in the same solvent dropwise to the reaction mixture.
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6.
The crude product will precipitate out of the solution.
Collect the solid by vacuum filtration, wash with water, and then with a non-polar solvent like hexane to remove non-polar impurities.
Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Place the crude 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in an Erlenmeyer flask.
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
Perform a hot filtration to remove the charcoal or any insoluble impurities.
Allow the filtrate to cool slowly to room temperature to form crystals.
Further cool the flask in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
Dry the crystals in a vacuum oven.
Protocol 3: Purification by Acid-Base Extraction
Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
Transfer the solution to a separatory funnel.
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel.
Shake the funnel vigorously, venting frequently to release any pressure.
Allow the layers to separate. The desired product will be deprotonated to its carboxylate salt and will move to the aqueous layer.
Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the product.
Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any trapped neutral impurities.
Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the product precipitates completely (check pH with litmus paper).
Collect the purified product by vacuum filtration, wash with cold water, and dry.[4]
Protocol 4: Purification by Column Chromatography
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Pack a chromatography column with the slurry.
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
Load the dried silica with the adsorbed product onto the top of the packed column.
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Technical Support Center: Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encoun...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Reaction Overview
The synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is typically achieved through a two-step process. The first step involves the N-alkylation of 3,5-dimethylpyrazole with a methyl 4-(halomethyl)benzoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. Careful optimization of reaction conditions is crucial for achieving high yield and purity.
Caption: Proposed two-step synthesis of the target compound.
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: N-Alkylation Troubleshooting
Question 1: My N-alkylation reaction has a very low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
Answer: Low yields in the N-alkylation of 3,5-dimethylpyrazole are common and can stem from several factors. A primary reason is often the selection of an inappropriate base or solvent system, which can lead to poor solubility or insufficient deprotonation of the pyrazole.
Troubleshooting Steps:
Re-evaluate the Base: The base is critical for deprotonating the pyrazole nitrogen, making it nucleophilic.
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is a common and effective choice for this reaction, often used in polar aprotic solvents. Cesium carbonate is more soluble and can sometimes provide better results, albeit at a higher cost.[1]
Strong Bases (e.g., NaH): For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF might be necessary.[2] Crucially, all reagents and solvents must be anhydrous when using NaH, as water will quench the base. [3]
Optimize the Solvent: The solvent plays a key role in dissolving the reactants and facilitating the reaction.
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally effective for this type of reaction as they solubilize the pyrazole and its corresponding salt.[3][4] If solubility is an issue in MeCN, switching to DMF or DMSO can often improve the reaction rate and yield.[3]
Adjust the Reaction Temperature: Many N-alkylation reactions can be performed at room temperature, but gentle heating can significantly increase the reaction rate.
Temperature Screening: If the reaction is sluggish at room temperature, try increasing the temperature incrementally (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS. Be aware that excessively high temperatures can lead to side product formation.
Check Reagent Purity and Reactivity:
Alkylating Agent: Ensure the methyl 4-(bromomethyl)benzoate is pure. The reactivity of alkyl halides follows the trend I > Br > Cl.[3] If you are using an equivalent chloride, switching to the bromide is recommended.
3,5-Dimethylpyrazole: Use pure starting material, as impurities can interfere with the reaction.
Question 2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
Answer: While the N-alkylation of the symmetrical 3,5-dimethylpyrazole avoids issues of regioselectivity, other side reactions can occur.
Troubleshooting Steps:
Over-alkylation (Quaternary Salt Formation): Although less common for pyrazoles compared to other amines, it's possible for the product to be alkylated again to form a quaternary pyrazolium salt.
Control Stoichiometry: Use a slight excess of the pyrazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to minimize this. Avoid a large excess of the alkylating agent.
Slow Addition: Add the alkylating agent dropwise to the pyrazole and base mixture to maintain a low concentration of the electrophile.
Hydrolysis of the Alkylating Agent: If there is moisture in the reaction, the methyl 4-(bromomethyl)benzoate can hydrolyze to the corresponding alcohol.
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents, especially when working with strong bases like NaH.[3]
Caption: A logical workflow for troubleshooting low N-alkylation yield.
Step 2: Ester Hydrolysis Troubleshooting
Question 3: The hydrolysis of my intermediate ester is incomplete. How can I drive the reaction to completion?
Answer: Incomplete saponification is a common issue that can usually be resolved by adjusting the reaction conditions.
Troubleshooting Steps:
Increase Reaction Time and/or Temperature: Saponification often requires heating under reflux. If TLC analysis shows remaining starting material, extend the reflux time.
Increase Equivalents of Base: Use a sufficient excess of the base (e.g., 2-4 equivalents of NaOH or KOH) to ensure the reaction goes to completion and neutralizes the resulting carboxylic acid.
Improve Solubility: The ester may not be fully soluble in a purely aqueous medium. Using a co-solvent like methanol or ethanol is standard practice to create a homogeneous solution.[5] Adjust the water/alcohol ratio if you observe phase separation.
Question 4: I am having difficulty isolating my final product after acidification.
Answer: The product, being a carboxylic acid, should precipitate upon acidification of the reaction mixture after hydrolysis. If it does not, or if an oil is formed, consider the following.
Troubleshooting Steps:
Ensure Sufficient Acidification: Check the pH of the solution after adding acid (e.g., 1M or 2M HCl) to ensure it is acidic (pH 2-3). Add more acid if necessary.
Cool the Mixture: Cooling the acidified mixture in an ice bath can often promote crystallization and precipitation.
Extraction: If the product oils out or remains in solution, it may need to be extracted with an organic solvent like ethyl acetate. The combined organic layers can then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product for further purification.
Data Presentation: N-Alkylation Condition Optimization
The following table summarizes typical results from an optimization study for the N-alkylation step. Yields are determined on isolated, purified material.
Entry
Base (equiv.)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
K₂CO₃ (1.5)
MeCN
25 (Room Temp)
24
65
2
K₂CO₃ (1.5)
MeCN
80
6
78
3
K₂CO₃ (1.5)
DMF
25 (Room Temp)
18
85
4
K₂CO₃ (1.5)
DMF
60
4
92
5
Cs₂CO₃ (1.5)
MeCN
25 (Room Temp)
18
75
6
NaH (1.2)
THF
25 (Room Temp)
12
88
7
NaH (1.2)
DMF
25 (Room Temp)
8
90
Note: Data is illustrative. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: N-Alkylation of 3,5-Dimethylpyrazole (Optimized)
This protocol is based on typical conditions for N-alkylation of pyrazoles.
Caption: General experimental workflow for the N-alkylation step.
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylpyrazole (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.).
Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension.
Stir the mixture at room temperature for 30 minutes.
Add methyl 4-(bromomethyl)benzoate (1.05 equiv.) to the suspension.
Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to obtain pure methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.
Protocol 2: Hydrolysis of Methyl 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoate
This protocol describes a standard saponification procedure.
Procedure:
In a round-bottom flask, dissolve the intermediate ester (1.0 equiv.) in a mixture of methanol and water (e.g., a 2:1 ratio).
Add sodium hydroxide (NaOH, 3.0 equiv.) and equip the flask with a reflux condenser.
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).
Cool the mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water and cool in an ice bath.
Slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is ~2-3. A white precipitate should form.
Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
Wash the filter cake with cold water and dry under vacuum to yield 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Technical Support Center: Scale-Up Synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Overall Synthesis Workflow
The synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid typically proceeds through a three-step process. The following diagram illustrates the general experimental workflow.
This section is organized by the synthetic steps and common issues encountered during purification.
Step 1: Synthesis of Halogenated Intermediate
The first step typically involves the benzylic halogenation of a p-toluic acid derivative. Common starting materials are methyl p-toluate to yield methyl 4-(bromomethyl)benzoate or 4-methyl-benzoic acid to produce 4-(chloromethyl)benzoic acid.
Q1: I am getting low yields and multiple byproducts during the bromination of methyl p-toluate with N-bromosuccinimide (NBS). What could be the cause?
A1: Low yields and byproduct formation in NBS bromination are common issues. Here are some potential causes and solutions:
Initiator Concentration: The radical initiator (e.g., AIBN or benzoyl peroxide) is crucial. Ensure the correct catalytic amount is used. Too little initiator will result in a sluggish reaction, while too much can lead to unwanted side reactions.
Reaction Temperature: The reaction requires heating to initiate and sustain the radical chain reaction. However, excessive temperatures can lead to decomposition of the initiator and formation of byproducts. Maintain a gentle reflux.
Solvent Choice: Carbon tetrachloride (CCl4) is a common solvent, but due to its toxicity, alternatives like chlorobenzene or ethyl acetate can be used.[1] The solvent should be anhydrous, as water can react with NBS.
Light Exposure: The reaction is often initiated by light. Consistent light exposure can be beneficial, but it needs to be controlled to avoid over-reaction.[1]
Troubleshooting Guide: NBS Bromination
Problem
Potential Cause
Recommended Solution
Low Conversion
Insufficient initiation
Add a small amount of fresh radical initiator. Ensure the reaction is adequately heated to reflux.
Formation of Dibromo Byproduct
Over-reaction with NBS
Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Reaction Stalls
Inhibitor presence
Ensure all glassware is clean and free of radical inhibitors. Use freshly recrystallized NBS if necessary.
Q2: What are the main challenges in the large-scale synthesis of 4-(chloromethyl)benzoic acid?
A2: Industrial-scale synthesis of 4-(chloromethyl)benzoic acid often involves the chlorination of 4-methyl-benzoic acid with chlorine gas under UV light.[2][3] Key challenges include:
Gas Dispersion: Ensuring efficient mixing of chlorine gas with the reaction mixture is critical for a uniform reaction and to avoid localized over-chlorination.
Heat Management: The chlorination reaction is exothermic. Proper cooling is necessary to maintain the optimal reaction temperature and prevent runaway reactions.
Byproduct Formation: Over-chlorination can lead to the formation of 4-(dichloromethyl)benzoic acid and 4-(trichloromethyl)benzoic acid. Careful monitoring of the reaction progress, for instance, by measuring the amount of evolved HCl, is crucial.[2][3]
Safety: Chlorine gas is highly toxic and corrosive. All operations must be conducted in a well-ventilated area with appropriate safety measures in place.
Step 2: N-Alkylation of 3,5-Dimethylpyrazole
This step involves the reaction of 3,5-dimethylpyrazole with the halogenated benzoic acid derivative. A key challenge in the alkylation of unsymmetrical pyrazoles is controlling the regioselectivity.
Q3: I am observing the formation of two isomers during the N-alkylation of 3,5-dimethylpyrazole. How can I improve the regioselectivity?
A3: The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. For 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent, so regioselectivity is not an issue. However, if using an unsymmetrical pyrazole, the following factors can influence the regioselectivity:
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[4]
Base and Solvent System: The choice of base and solvent can significantly impact the isomer ratio. For instance, using potassium carbonate in DMSO often favors the N1-alkylation.[4]
Troubleshooting Guide: N-Alkylation
Problem
Potential Cause
Recommended Solution
Low or No Product Yield
Inactive base or alkylating agent
Use a stronger base like sodium hydride (NaH) if potassium carbonate (K2CO3) is ineffective.[4] Switch to a more reactive alkylating agent (bromide or iodide instead of chloride).[4]
Incomplete Reaction
Poor solubility of reactants
Use a more polar aprotic solvent like DMF or DMSO to improve solubility.[4]
Difficult Isomer Separation
Similar polarity of isomers
Optimize the reaction conditions to favor the formation of one isomer. If separation is necessary, consider specialized chromatography techniques or derivatization.
Experimental Protocol: N-Alkylation of 3,5-Dimethylpyrazole with Methyl 4-(bromomethyl)benzoate
To a solution of 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
Stir the mixture at room temperature for 30 minutes.
Add methyl 4-(bromomethyl)benzoate (1.1 equivalents) to the suspension.
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Step 3: Hydrolysis of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This can be achieved under acidic or basic conditions.
Q4: My ester hydrolysis is incomplete, and I have difficulty purifying the final product. What are the common issues?
A4: Incomplete hydrolysis and purification challenges are frequent problems. Here’s a guide to troubleshoot these issues:
Reaction Conditions: For alkaline hydrolysis (saponification), ensure at least one equivalent of base (e.g., NaOH or KOH) is used. The reaction often requires heating to go to completion.[5] Acid-catalyzed hydrolysis is a reversible reaction, so using a large excess of water can help drive the equilibrium towards the product.
Work-up Procedure: After alkaline hydrolysis, the product exists as a carboxylate salt. It is crucial to acidify the reaction mixture to a pH well below the pKa of the carboxylic acid to ensure complete protonation and precipitation of the product.
Steric Hindrance: While not a major issue for this specific molecule, sterically hindered esters can be challenging to hydrolyze and may require more forcing conditions.[6][7]
Troubleshooting Guide: Ester Hydrolysis
Problem
Potential Cause
Recommended Solution
Incomplete Hydrolysis
Insufficient base/acid or reaction time
Increase the amount of base/acid and/or prolong the reaction time. Increase the reaction temperature.
Product Loss During Work-up
Incomplete precipitation
Ensure the pH of the aqueous solution is sufficiently acidic (pH < 4) before extraction or filtration.
Formation of Byproducts
Side reactions
Under strongly basic conditions, side reactions can occur. Use milder conditions if possible.
Experimental Protocol: Alkaline Hydrolysis
Dissolve the methyl ester intermediate in a mixture of methanol and water.
Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents).
Heat the reaction mixture to reflux for 1-4 hours, monitoring by TLC.
Cool the mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester.
Acidify the aqueous layer with concentrated HCl until the pH is around 2-3.
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Purification of the Final Product
The final product, being a carboxylic acid, can be purified by several methods.
Q5: What are the most effective methods for purifying the final carboxylic acid product on a large scale?
A5: For the purification of solid carboxylic acids, the following methods are generally employed:
Recrystallization: This is a common and effective method. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
Acid-Base Extraction: The acidic nature of the product allows for purification by dissolving the crude material in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding acid.[8]
Adsorption Chromatography: For challenging separations, column chromatography using silica gel or other adsorbents can be used.[9]
Troubleshooting Purification
The following diagram outlines a logical approach to troubleshooting purification issues.
Caption: A decision tree for troubleshooting purification.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the key synthetic steps. Please note that these are representative examples and may require optimization for specific scale-up processes.
Table 1: Synthesis of Methyl 4-(bromomethyl)benzoate
"4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" unexpected NMR peaks
Topic: Troubleshooting Unexpected NMR Peaks for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Troubleshooting Unexpected NMR Peaks for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected peaks in the NMR spectrum of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid."
Frequently Asked Questions (FAQs)
Q1: I have run an NMR on my sample of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and I see more peaks than I expected. What are the common causes?
A1: Unexpected peaks in an NMR spectrum can arise from several sources. The most common include:
Residual Solvents: Traces of solvents used during the reaction or purification (e.g., acetone, ethyl acetate, dichloromethane) are very common.[1]
Starting Materials: Incomplete reaction can lead to the presence of unreacted 3,5-dimethylpyrazole or a 4-(halomethyl)benzoic acid derivative.
Side Products: The reaction conditions might lead to the formation of isomeric products or other unintended molecules.
Impurities in Starting Materials: The reagents used for the synthesis may have contained impurities that are carried through to the final product.
Water: The presence of water in the NMR solvent is a frequent cause of a broad peak, the position of which can vary depending on the solvent and sample concentration.[2]
Sample Degradation: The compound may be unstable under the experimental conditions.
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid?
Table 1: Predicted ¹H NMR Chemical Shifts
Protons
Predicted δ (ppm)
Multiplicity
Integration
COOH
12.5 - 13.5
Broad Singlet
1H
Aromatic (ortho to COOH)
~8.0
Doublet
2H
Aromatic (ortho to CH₂)
~7.4
Doublet
2H
Pyrazole H-4
~6.0
Singlet
1H
Methylene (CH₂)
~5.4
Singlet
2H
Pyrazole Methyl (C3-CH₃)
~2.2
Singlet
3H
Pyrazole Methyl (C5-CH₃)
~2.1
Singlet
3H
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted δ (ppm)
COOH
~167
Pyrazole C-3
~148
Pyrazole C-5
~140
Aromatic C (ipso to COOH)
~130
Aromatic C (ipso to CH₂)
~142
Aromatic CH (ortho to COOH)
~129
Aromatic CH (ortho to CH₂)
~128
Pyrazole C-4
~106
Methylene (CH₂)
~52
Pyrazole Methyl (C3-CH₃)
~13
Pyrazole Methyl (C5-CH₃)
~11
Q3: My aromatic region shows a complex pattern instead of two clear doublets. What could be the cause?
A3: A complicated aromatic region could be due to the presence of regioisomers. If the synthesis involved alkylation of 3,5-dimethylpyrazole, it's possible to get substitution at the other nitrogen, leading to 4-[(3,5-Dimethyl-1H-pyrazol-2-yl)methyl]benzoic acid as an impurity. This isomer would have a different electronic environment and thus a different splitting pattern in the aromatic region. Another possibility is restricted bond rotation, which can sometimes make chemically equivalent protons non-equivalent on the NMR timescale.[1]
Q4: I see a broad peak in my spectrum. How can I determine if it's water or the carboxylic acid proton?
A4: A simple method to identify exchangeable protons like those in water or carboxylic acids is a D₂O exchange experiment.[2] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton (COOH) and any water present will significantly decrease in intensity or disappear entirely.
Troubleshooting Guide
If you are observing unexpected peaks in your NMR spectrum, follow this systematic workflow to diagnose the issue.
Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.
Potential Impurities and Their Characteristic Signals
The following table lists potential impurities that could be present in your sample and their expected characteristic ¹H NMR signals.
Table 3: Potential Impurities and Characteristic ¹H NMR Peaks (in DMSO-d₆)
Experimental Protocol: Standard ¹H NMR Sample Preparation
To ensure high-quality, reproducible data, follow this standard protocol for NMR sample preparation.
Sample Weighing: Accurately weigh 5-10 mg of your dried sample directly into a clean, dry vial.
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) using a clean pipette. Ensure the solvent is from a fresh, sealed container to minimize water contamination.
Dissolution: Gently vortex or shake the vial to completely dissolve the sample. If the sample does not fully dissolve, this can lead to broadened peaks.[1]
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the Pasteur pipette.
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
D₂O Exchange (Optional): To identify exchangeable protons (e.g., -OH, -NH), add one to two drops of deuterium oxide (D₂O) to the NMR tube, cap it, and shake it gently. Allow the sample to equilibrate for a few minutes before acquiring the spectrum.[2]
Technical Support Center: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]ben...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. The following information is intended to assist in anticipating and resolving potential issues related to the degradation of this compound during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid under stress conditions?
A1: Based on the structure of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, which contains a pyrazole ring, a methylene bridge, and a benzoic acid moiety, the most probable degradation pathways under forced degradation conditions (such as acidic, basic, oxidative, thermal, and photolytic stress) include hydrolysis and oxidation.
Hydrolytic Degradation: Cleavage of the benzylic C-N bond linking the pyrazole and the benzoic acid methyl group is a potential hydrolytic pathway. This would likely occur under acidic or basic conditions, leading to the formation of 3,5-dimethyl-1H-pyrazole and 4-(hydroxymethyl)benzoic acid or 4-formylbenzoic acid.
Oxidative Degradation: The pyrazole ring and the methylene bridge are susceptible to oxidation. Potential oxidative degradation products could include N-oxides of the pyrazole ring or cleavage of the molecule at the methylene bridge.
Q2: What analytical techniques are recommended for monitoring the degradation of this compound?
A2: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The most widely used technique for this purpose is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.[1] For the structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.
Q3: Are there any known impurities associated with the synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid?
A3: While specific degradation studies are not publicly available, impurities can arise from the starting materials or side reactions during synthesis. For instance, the synthesis may involve the reaction of 3,5-dimethyl-1H-pyrazole with a derivative of p-toluic acid.[2] Incomplete reaction or side reactions could lead to residual starting materials or the formation of isomeric products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Studies
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
Characterize the Unknown Peaks: Employ LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing potential structures of the degradation products.
Perform Forced Degradation Studies: Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][4][5] This will help in confirming if the unexpected peaks correspond to degradation products and will aid in pathway elucidation.
Method Optimization: Adjust the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to achieve better separation and resolution of the parent peak and the new peaks.
Issue 2: Poor Mass Balance in Stability Studies
Possible Cause:
Formation of non-UV active degradation products.
Formation of volatile degradation products.
Precipitation of the drug or degradation products.
Troubleshooting Steps:
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector to detect non-chromophoric compounds.
Analyze Headspace for Volatiles: If volatile degradants are suspected, use Headspace GC-MS for analysis.
Ensure Complete Dissolution: Visually inspect sample vials for any precipitation. Adjust the solvent system if necessary to ensure complete dissolution of the drug and its degradation products.
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the degradation pathways and develop a stability-indicating method for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.[1][3][4][5]
1. Acid Hydrolysis:
Protocol: Dissolve the compound in 0.1 N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
Neutralization: After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
Analysis: Analyze the samples by RP-HPLC.
2. Base Hydrolysis:
Protocol: Dissolve the compound in 0.1 N NaOH. Heat the solution at 60-80°C for a specified period.
Neutralization: After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.
Analysis: Analyze the samples by RP-HPLC.
3. Oxidative Degradation:
Protocol: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
Analysis: Analyze the samples by RP-HPLC.
4. Thermal Degradation:
Protocol: Expose the solid compound to dry heat in a calibrated oven at a temperature higher than the recommended storage temperature (e.g., 70°C).
Analysis: Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by RP-HPLC.
5. Photolytic Degradation:
Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
Technical Support Center: Enhancing Reaction Selectivity with 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" as a ligand to improve reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general role of pyrazole-containing ligands like 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in catalysis?
Pyrazole derivatives are a versatile class of N-heterocyclic compounds that can act as effective ligands in a wide range of metal-catalyzed reactions.[1] Their utility stems from their adaptable electronic and steric properties, which can be fine-tuned by modifying substituents on the pyrazole ring.[1][2] In catalysis, these ligands coordinate to a metal center, influencing its reactivity, stability, and, crucially, the selectivity of the transformation.[1] They have been successfully employed in various reactions, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Heck), oxidations, and asymmetric synthesis, leading to improved yields and selectivity.[1][3]
Q2: How might the structural features of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid influence reaction selectivity?
The selectivity of a reaction catalyzed by a metal complex of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is influenced by several of its structural features:
3,5-Dimethyl-1H-pyrazol-1-yl moiety: The two methyl groups at the 3 and 5 positions of the pyrazole ring provide steric bulk around the metal center. This can influence the coordination of substrates and favor specific reaction pathways, thereby enhancing stereoselectivity or regioselectivity.
Benzoic acid group: The carboxylic acid functionality can participate in secondary interactions, such as hydrogen bonding, with the substrate or other reaction components. This can help to orient the substrate in a specific manner, leading to improved selectivity. The electronic properties of the benzoic acid group can also modulate the electron density at the metal center, affecting its catalytic activity.
Methylene linker: The flexible methylene group connecting the pyrazole and benzoic acid moieties allows for some conformational freedom, which can be important for achieving the optimal geometry of the catalyst-substrate complex.
Q3: For which types of reactions is this ligand expected to improve selectivity?
While specific applications of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid are not extensively documented in the provided search results, based on the general behavior of pyrazole ligands, it could potentially improve selectivity in reactions such as:
Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira): By modulating the electronic and steric environment of the palladium catalyst, the ligand can enhance chemo- and regioselectivity.[1]
Asymmetric catalysis: If a chiral version of the ligand were synthesized, it could be used to induce enantioselectivity in a variety of transformations. Chiral pyrazole derivatives have been used as organocatalysts for asymmetric aldol reactions.[3]
Oxidation reactions: Pyrazole ligands can stabilize metal centers in different oxidation states, which is beneficial for catalytic oxidation processes.[1]
Systematically vary the ligand-to-metal ratio (e.g., 1:1, 1.5:1, 2:1) to find the optimal balance for catalyst activity and stability.
Incorrect Solvent:
Screen a range of solvents with different polarities and coordinating abilities. The solvent can significantly influence the solubility of the catalyst and reactants, as well as the stability of intermediates.
Inappropriate Reaction Temperature:
Optimize the reaction temperature. Lower temperatures may favor the desired selective pathway, while higher temperatures might lead to side reactions and decreased selectivity.
Presence of Impurities:
Ensure all reactants, solvents, and the ligand are of high purity. Impurities can poison the catalyst or interfere with the reaction.
Issue 2: Catalyst Decomposition or Deactivation
Potential Cause
Troubleshooting Step
Air or Moisture Sensitivity:
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Some catalytic species are sensitive to oxygen or water.
Thermal Instability:
If high temperatures are required, consider using a more robust catalyst precursor or a different ligand. Perform a thermogravimetric analysis (TGA) of the catalyst complex to assess its thermal stability.
Ligand Dissociation:
Increase the ligand concentration or use a chelating pyrazole-based ligand to enhance the stability of the metal complex.
Data Presentation
Table 1: Hypothetical Effect of Ligand on Suzuki-Miyaura Cross-Coupling Reaction Selectivity
Table 2: Optimization of Reaction Conditions for a Heck Reaction using Ligand L1
Entry
Solvent
Temperature (°C)
Base
Yield (%)
E/Z Selectivity
1
DMF
100
K₂CO₃
65
80:20
2
Dioxane
100
K₂CO₃
78
90:10
3
Dioxane
80
Cs₂CO₃
85
95:5
4
Dioxane
80
NaOtBu
91
>99:1
Experimental Protocols
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Catalyst Preparation: In a glovebox, to a dry Schlenk flask, add Pd(OAc)₂ (1 mol%) and 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (1.2 mol%).
Reaction Setup: Add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to the flask.
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Figure 1. Hypothetical Catalytic Cycle for Suzuki Coupling.
Caption: Figure 2. Troubleshooting Workflow for Poor Selectivity.
"4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" vs other pyrazole derivatives
Beginning Research on Pyrazoles I'm starting a deep dive into "4-[(3, 5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and related pyrazole compounds. My initial searches are focused on synthesis methods, biological activ...
Author: BenchChem Technical Support Team. Date: December 2025
Beginning Research on Pyrazoles
I'm starting a deep dive into "4-[(3, 5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and related pyrazole compounds. My initial searches are focused on synthesis methods, biological activities, and potential applications in drug discovery. I'm aiming to identify specific derivatives with promising characteristics.
Analyzing Derivatives & Data
I'm now deeply immersed in experimental data, comparing "4-[(3, 5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" with related pyrazoles. I'm prioritizing metrics like IC50 values, binding affinities, and pharmacokinetic profiles to assess efficacy in disease models. I'm also finding established protocols for synthesis to ensure reliability, and am structuring the comparison guide.
Expanding Scope of Research
I'm expanding my literature search to include related pyrazole derivatives as direct comparators to "4-[(3, 5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid." I'm now actively searching for detailed experimental protocols for synthesis and biological evaluation. My aim is to synthesize a comparison guide with data tables and clear explanations, and possibly include Graphviz diagrams for illustration.
Crafting a Comparison Guide
I've initiated the comparison guide by outlining a broad introduction to pyrazole derivatives. My next task is to explore specific characteristics of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid", focusing on its properties and applications. I'll then move on to a structured comparison with related compounds, highlighting key differences.
Expanding the Scope
I've expanded the focus to include kinase inhibitors like Ruxolitinib. This comparison will add depth to the analysis of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" by considering its potential applications in targeted therapy, alongside anti-inflammatory properties explored through Celecoxib. I'm now researching the synthesis and key structural features of these comparators to build a comprehensive comparison framework.
Analyzing SAR Insights
I'm now diving deep into SAR for the chosen pyrazole derivatives. I've begun to break down how the specific structural elements of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" might influence its biological activity, compared with compounds such as Celecoxib, Ruxolitinib, and other pyrazoles. The focus is on linking specific substituents to observed effects, aiming for a detailed structure-function analysis.
Formulating the Comparative Framework
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Outlining a Comprehensive Approach
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Defining the Analytical Scope
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A Guide for Researchers in Drug Discovery and Development Antibacterial Activity: A Comparative Analysis A significant body of research has focused on the antibacterial potential of pyrazole derivatives linked to a benzo...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers in Drug Discovery and Development
Antibacterial Activity: A Comparative Analysis
A significant body of research has focused on the antibacterial potential of pyrazole derivatives linked to a benzoic acid moiety. These compounds have demonstrated notable activity, particularly against Gram-positive bacteria. This section compares the in vitro antibacterial activity of several key derivatives.
Quantitative Data Summary
The antibacterial efficacy of various pyrazole-benzoic acid derivatives is summarized in the following table. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is extracted from studies on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid and 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives. A lower MIC value indicates greater potency.
*Data for Comparators A1, A2, and A3 are from studies on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives.[1]
*Data for Comparators B1 and B2 are from studies on 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazone derivatives.
Experimental Protocols
The following section details the standardized methodologies used to obtain the antibacterial activity data presented above.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
Bacterial strains are streaked onto a suitable agar medium (e.g., Tryptic Soy Agar) and incubated at 35°C for 18-24 hours.
Isolated colonies are suspended in sterile saline (0.9% NaCl) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Serial twofold dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
A positive control well (containing bacteria and broth without the compound) and a negative control well (containing broth only) are included on each plate.
The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
4. Determination of MIC:
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes and the underlying biological pathways, the following diagrams are provided.
Figure 1. Experimental workflow for the broth microdilution MIC assay.
Figure 2. Structure-activity relationship (SAR) logic for pyrazole-benzoic acid derivatives.
Anti-Inflammatory Activity: An Area for Future Investigation
While the primary focus of this guide is on antibacterial activity, it is noteworthy that a structurally similar compound, 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, has been suggested to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. However, quantitative inhibitory data (e.g., IC50 values) for this compound and for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" are not available in the reviewed literature.
The pyrazole scaffold is a well-established pharmacophore in a number of commercial anti-inflammatory drugs, such as celecoxib, which selectively inhibits COX-2. The structural similarity of the compounds discussed herein to known COX inhibitors suggests that this is a promising avenue for future research.
Experimental Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay
A standard method to evaluate the COX-inhibitory potential of a compound is the in vitro COX inhibitor screening assay.
1. Reagents and Materials:
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
Assay buffer (e.g., Tris-HCl)
Heme cofactor
Arachidonic acid (substrate)
Fluorometric or colorimetric probe
Test compounds and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO
96-well microplate
Plate reader (fluorometer or spectrophotometer)
2. Assay Procedure:
The test compound, enzyme, and cofactor are pre-incubated in the assay buffer.
The reaction is initiated by the addition of arachidonic acid.
The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is monitored by measuring the change in fluorescence or absorbance of the probe over time.
3. Data Analysis:
The rate of reaction is calculated from the linear phase of the progress curve.
The percentage of inhibition for each concentration of the test compound is determined relative to a control without any inhibitor.
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Figure 3. The cyclooxygenase (COX) pathway and the potential inhibitory action of pyrazole derivatives.
Conclusion
This comparative guide highlights the significant potential of pyrazole-benzoic acid derivatives as antibacterial agents. The presented data underscores the importance of specific structural modifications in modulating the potency and spectrum of activity. While direct experimental data for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is currently lacking, the comparative analysis of its structural analogs provides a strong foundation for future research and development in this area. Furthermore, the potential for anti-inflammatory activity warrants investigation, given the established role of the pyrazole scaffold in targeting the cyclooxygenase enzymes. Researchers are encouraged to use the provided protocols and SAR insights to guide the synthesis and evaluation of novel derivatives with improved therapeutic profiles. and evaluation of novel derivatives with improved therapeutic profiles.
Comparative Analysis of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and Its Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationship (SAR) of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and its st...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and its structural analogs. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related pyrazole-benzoic acid derivatives to infer potential biological activities and guide future research. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Inferred Structure-Activity Relationship (SAR) of Pyrazole-Benzoic Acid Derivatives
Based on the analysis of various substituted pyrazole-benzoic acid analogs, several key structural features appear to influence their biological activity.
The core structure of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid consists of three key moieties: a 3,5-dimethylpyrazole ring, a methylene linker, and a benzoic acid group at the para position. The biological activity of analogs can be modulated by modifications to each of these components.
Pyrazole Ring Substitution: The substitution pattern on the pyrazole ring is critical for activity. The presence of methyl groups at the 3 and 5 positions, as in the target compound, is common in bioactive pyrazoles. Variations at these positions can impact potency and selectivity. For instance, in a series of antibacterial pyrazole derivatives, substitutions on the pyrazole ring were shown to be crucial for their activity.
Benzoic Acid Moiety: The carboxylic acid group is a key feature, often involved in hydrogen bonding interactions with biological targets. Its position on the phenyl ring (ortho, meta, or para) can significantly alter the binding affinity and overall activity. The para-substitution in the target compound provides a linear geometry that may be optimal for fitting into specific binding pockets.
Linker Group: The methylene linker connecting the pyrazole and benzoic acid moieties provides rotational flexibility. Modifications to this linker, such as changing its length or rigidity, can influence the spatial orientation of the two aromatic rings and thereby affect target engagement.
Substituents on the Phenyl Ring: The addition of various substituents to the phenyl ring of the benzoic acid is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. For example, in a study of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, it was found that lipophilic substituents on an additional aniline moiety significantly improved antibacterial activity. Specifically, derivatives with 3,5-bis(trifluoromethyl) and 3,5-dichloro substitutions were among the most potent.[1][2] This suggests that incorporating hydrophobic groups could be a promising strategy to enhance the biological activity of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid".
Comparative Quantitative Data of Structurally Related Pyrazole Derivatives
The following are generalized experimental protocols commonly used to evaluate the biological activities of pyrazole derivatives, such as anticancer and antibacterial activity.
In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method to assess cell viability.
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The test compound, "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid," is dissolved in a suitable solvent (e.g., DMSO) and added to the cells in various concentrations. Control wells receive only the solvent.
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
This method determines the minimum inhibitory concentration (MIC) of a compound against bacteria.
Bacterial Culture: The bacterial strain of interest (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specific optical density.
Compound Preparation: The test compound is serially diluted in a 96-well microplate containing broth.
Inoculation: Each well is inoculated with the bacterial suspension.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations: Workflows and Potential Signaling Pathways
To aid in the conceptualization of research involving "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid," the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway based on the known activities of similar pyrazole compounds.
"4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" validation of antimicrobial effects
An objective analysis of the antimicrobial efficacy of pyrazole-based compounds compared to established agents, supported by experimental data and standardized protocols. Introduction Comparative Antimicrobial Activity T...
Author: BenchChem Technical Support Team. Date: December 2025
An objective analysis of the antimicrobial efficacy of pyrazole-based compounds compared to established agents, supported by experimental data and standardized protocols.
Introduction
Comparative Antimicrobial Activity
The antimicrobial efficacy of various pyrazole derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The following table summarizes the performance of several reported pyrazole compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. For context, the activities of common antimicrobial agents used as positive controls in these studies are also included.
Note: The data presented is a compilation from various sources and is intended for comparative purposes. The exact MIC values can vary based on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial properties of novel compounds like pyrazole derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, bacterial or fungal inoculum, test compound, and a positive control antibiotic/antifungal.
Procedure:
A serial two-fold dilution of the test compound is prepared in the growth medium directly in the wells of a 96-well plate.
A standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL) is added to each well.
Positive control wells (containing a known antimicrobial agent) and negative control wells (containing only the medium and inoculum) are included on each plate.
The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
Following the MIC determination, an aliquot (typically 10 µL) is taken from each well that showed no visible growth.
The aliquot is sub-cultured onto a fresh agar plate (e.g., Mueller-Hinton Agar).
The plates are incubated at 37°C for 18-24 hours.
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent.
Procedure:
A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
A disk with a standard antibiotic serves as a positive control.
The plate is incubated at 37°C for 18-24 hours.
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented).
Visualizing Experimental Workflow and Potential Mechanisms
To aid in the conceptualization of the research process and potential modes of action, the following diagrams are provided.
General workflow for antimicrobial susceptibility testing.
Some pyrazole derivatives have been shown to exert their antimicrobial effects by interfering with essential cellular processes. One of the proposed mechanisms is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1][7]
A Comparative Guide to 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and Known Cyclooxygenase and Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction: While information regarding the direct inhibitory properties of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is not publicly availab...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While information regarding the direct inhibitory properties of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is not publicly available, its close structural analog, 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride , has been identified as an inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are critical mediators of the inflammatory cascade, making them key targets for the development of anti-inflammatory therapeutics. This guide provides a comparative analysis of this pyrazole derivative against a panel of well-characterized COX and LOX inhibitors, offering a valuable resource for researchers in the field of inflammation and drug discovery.
The arachidonic acid cascade, initiated by the release of arachidonic acid from the cell membrane, is a central pathway in inflammation. COX and LOX enzymes catalyze the conversion of arachidonic acid into pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.
Below is a diagram illustrating the signaling pathway of the arachidonic acid cascade.
The following tables summarize the inhibitory concentrations (IC50) of 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid's target enzymes, COX and LOX, alongside a selection of known inhibitors with varying selectivity profiles. This allows for a direct comparison of potency and selectivity.
Detailed methodologies for the key assays used to determine inhibitor potency are provided below. These protocols serve as a reference for researchers looking to replicate or adapt these experiments for their own compounds.
Experimental Workflow for Inhibitor Screening
The general workflow for screening potential enzyme inhibitors is outlined in the diagram below.
Caption: Generalized Experimental Workflow for Enzyme Inhibitor Screening.
Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay provides a physiologically relevant model for assessing the inhibitory activity of compounds on COX-1 and COX-2 in a complex biological matrix.
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 in human whole blood.
Materials:
Freshly drawn human venous blood collected in tubes containing heparin.
Test compound dissolved in a suitable vehicle (e.g., DMSO).
Lipopolysaccharide (LPS) for COX-2 induction.
Calcium Ionophore (A23187) for COX-1 stimulation.
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
96-well plates.
Incubator (37°C).
Centrifuge.
Procedure:
COX-2 Inhibition Assay:
Aspirin (10 µg/mL) is added to whole blood and incubated for 15 minutes at 37°C to irreversibly inactivate platelet COX-1.[4]
Aliquots of the aspirin-treated blood are transferred to a 96-well plate.
Various concentrations of the test compound or vehicle are added to the wells.
LPS (10 µg/mL) is added to induce COX-2 expression and the plate is incubated for 24 hours at 37°C.[4]
The plate is centrifuged, and the plasma is collected.
PGE2 levels in the plasma are quantified using an EIA kit as a measure of COX-2 activity.
COX-1 Inhibition Assay:
Aliquots of fresh, untreated whole blood are transferred to a 96-well plate.
Various concentrations of the test compound or vehicle are added to the wells and incubated for 60 minutes at 37°C.[5]
Calcium ionophore A23187 (50 µM) is added to stimulate platelet COX-1.[5]
After a 30-minute incubation, the plate is centrifuged, and the plasma is collected.[5]
TxB2 levels in the plasma are quantified using an EIA kit as a measure of COX-1 activity.
Data Analysis:
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Soybean Lipoxygenase (SLO) Inhibition Assay
This in vitro spectrophotometric assay is a common and convenient method for screening 5-LOX inhibitors. Soybean lipoxygenase is often used as a model for human 5-LOX due to its commercial availability and similar enzymatic properties.
Objective: To determine the IC50 value of a test compound against soybean lipoxygenase.
Materials:
Soybean lipoxygenase (Type I-B).
Linoleic acid (substrate).
Borate buffer (pH 9.0).
Test compound dissolved in a suitable vehicle (e.g., DMSO).
UV/Vis spectrophotometer and cuvettes.
Procedure:
A reaction mixture is prepared in a cuvette containing borate buffer and the test compound at various concentrations.
The soybean lipoxygenase enzyme solution is added to the cuvette and incubated for a short period (e.g., 5 minutes) at room temperature.
The reaction is initiated by the addition of the linoleic acid substrate solution.
The increase in absorbance at 234 nm, corresponding to the formation of the conjugated diene hydroperoxide product, is monitored over time (e.g., for 5 minutes).
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Data Analysis:
The percentage of inhibition for each compound concentration is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the target validation studies for compounds centered around the pyrazole scaffold, with a specific focus on "4...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target validation studies for compounds centered around the pyrazole scaffold, with a specific focus on "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" as a representative of this chemical class. Due to the limited publicly available data on this specific molecule, this guide broadens its scope to include various pyrazole derivatives that have been investigated against several key biological targets. The objective is to offer a clear comparison of their performance against established alternatives, supported by experimental data.
Potential Biological Targets for Pyrazole Scaffolds
The pyrazole nucleus is a versatile scaffold found in numerous biologically active compounds. Target validation studies have primarily focused on three main areas: inflammation, cancer, and infectious diseases. The key molecular targets identified include:
Cyclooxygenase (COX) Enzymes: Specifically, the inducible COX-2 isoform is a major target for anti-inflammatory and cancer therapies. Pyrazole-containing compounds, such as the FDA-approved drug Celecoxib, are known for their selective inhibition of COX-2.
Lipoxygenase (LOX) Enzymes: As crucial enzymes in the inflammatory cascade, LOX isoforms are another significant target for anti-inflammatory drug discovery.
Bacterial Enzymes: The antibacterial potential of pyrazole derivatives has been explored through the inhibition of essential bacterial enzymes, including those involved in fatty acid biosynthesis, as well as DNA gyrase and topoisomerase IV.
Comparative Performance Data
The following tables summarize the quantitative data for various pyrazole derivatives against their respective targets, in comparison to well-established drugs.
Anti-inflammatory Activity: COX-2 Inhibition
Table 1: Comparison of COX-2 Inhibitory Activity of Pyrazole Derivatives and Celecoxib
Compound/Drug
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib
15
0.04
375
SC-558
10
0.0053
>1900
4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532)
>100
0.15
>667
1,3-Diarylpyrazole Derivative
45.23 - 204.51
1.79 - 9.63
14.87 - 74.92
Thymol-pyrazole Hybrid 8b
13.6
0.043
316
Thymol-pyrazole Hybrid 8g
12.1
0.045
268
IC50 values represent the half-maximal inhibitory concentration.
A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a better safety profile regarding gastrointestinal side effects.
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the MIC of test compounds against bacterial strains.
Materials:
Bacterial strains (e.g., S. aureus, E. coli)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Test compounds and reference antibiotic (e.g., Ciprofloxacin)
96-well microplates
Incubator
Procedure:
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microplate.
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
Incubate the plates at 37°C for 18-24 hours.
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of selective COX-2 inhibition by pyrazole compounds.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Logical flow of target validation for pyrazole-based compounds.
Validation
No Cross-Reactivity Data Currently Available for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
A comprehensive review of available scientific literature and bioactivity databases reveals a lack of published data on the cross-reactivity and off-target effects of the compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of available scientific literature and bioactivity databases reveals a lack of published data on the cross-reactivity and off-target effects of the compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. While the synthesis of this molecule has been documented, detailed biological evaluations, including selectivity profiling and screening against a broad panel of targets, do not appear to be publicly accessible.
The pyrazole moiety is a common scaffold in medicinal chemistry, and various derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties. However, this general information on related compounds does not provide specific insights into the binding profile of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Without experimental data from assays such as kinase profiling, receptor binding panels, or broad pharmacological screening, it is not possible to construct a comparison guide detailing its cross-reactivity with other targets. Further research and publication of such data are required to understand the selectivity and potential off-target interactions of this specific compound.
Therefore, a comparison guide on the cross-reactivity of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid cannot be provided at this time due to the absence of the necessary experimental information. Researchers interested in the biological activity of this compound would need to perform initial screening and selectivity studies to determine its primary target and potential for cross-reactivity.
Comparative
A Comparative Analysis of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid Analogs and Standard Therapeutics in Oncology and Microbiology
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of compounds structurally related to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid agains...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of compounds structurally related to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid against standard drugs in the fields of oncology and microbiology. Due to a lack of direct experimental data on 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, this guide focuses on the performance of its close structural analogs.
Antiproliferative Efficacy in Pancreatic Cancer
Recent studies have highlighted the potential of pyrazole derivatives as antiproliferative agents. Analogs of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, specifically N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have demonstrated notable activity against the human pancreatic cancer cell line MIA PaCa-2.[1][2][3][4]
Comparative Efficacy Data
The antiproliferative activity of these pyrazole derivatives has been quantified using EC50 values, which represent the concentration of a drug that gives a half-maximal response. This data is compared with the IC50 values of gemcitabine, a standard chemotherapeutic agent for pancreatic cancer, in the same cell line.[5][6][7][8][9] It is important to note that while both EC50 and IC50 measure potency, they are not identical. EC50 refers to the concentration for half-maximal effect, while IC50 is the concentration for 50% inhibition. In the context of antiproliferative assays, they are often used interchangeably to denote the concentration at which 50% of cell growth is inhibited.
Note: The reported IC50 values for gemcitabine can vary between studies due to differences in experimental conditions such as incubation time and cell density.
Mechanism of Action: mTORC1 Signaling Pathway
The antiproliferative effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides are linked to the inhibition of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[1][2][3][4] These compounds have been shown to reduce mTORC1 activity, leading to an increase in basal autophagy but an impairment of autophagic flux under starvation conditions.[1][2][3][4] This disruption of cellular metabolism and protein recycling contributes to the inhibition of cancer cell proliferation.
Comparative Selectivity Profiling of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comparative selectivity profile for the chemical scaffold represented by "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative selectivity profile for the chemical scaffold represented by "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid". While specific experimental data for this exact molecule is not publicly available, this document compiles and compares the performance of structurally similar pyrazole-benzoic acid derivatives against key biological targets. The analysis focuses on three potential therapeutic areas: anti-inflammatory activity through cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibition, and antibacterial activity via the inhibition of fatty acid biosynthesis. All quantitative data is presented in structured tables, and detailed experimental methodologies for the cited assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a pyrazole moiety with a benzoic acid group, as seen in the title compound, presents a promising framework for the development of novel therapeutic agents. This guide explores the potential biological activities of this scaffold by examining the selectivity profiles of its structural analogs. The data presented herein is intended to provide a baseline for researchers interested in the further development and characterization of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and related molecules.
The inhibition of cyclooxygenase-2 (COX-2) is a well-established mechanism for anti-inflammatory drugs, reducing the production of pro-inflammatory prostaglandins. Several pyrazole-containing compounds have demonstrated potent and selective COX-2 inhibitory activity.
Signaling Pathway: Arachidonic Acid Metabolism via Cyclooxygenases
Caption: Arachidonic acid cascade and the role of COX-1 and COX-2 in prostaglandin synthesis.
Comparative Inhibitory Activity of Pyrazole Derivatives against COX-2
Note: The presented compounds are structurally distinct analogs and not direct derivatives of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid". The data illustrates the potential of the broader pyrazole class as COX-2 inhibitors.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This protocol is a generalized representation based on commercially available kits.
Reagent Preparation:
Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per manufacturer's instructions.
Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.
Prepare the substrate solution by reconstituting Arachidonic Acid in ethanol, followed by dilution with NaOH and purified water.
Dissolve test compounds and reference inhibitor (e.g., Celecoxib) in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions at 10x the final desired concentration in COX Assay Buffer.
Assay Procedure (96-well plate format):
To designated wells, add 10 µL of the diluted test inhibitor or reference compound.
For the enzyme control well (100% activity), add 10 µL of COX Assay Buffer.
Prepare a Reaction Mix containing COX Assay Buffer, diluted COX Cofactor, COX Probe, and the reconstituted COX-2 enzyme.
Add 80 µL of the Reaction Mix to each well.
Initiate the enzymatic reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.
Data Acquisition and Analysis:
Immediately measure the fluorescence intensity in a microplate reader (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
Calculate the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.[3][4][5]
Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent mediators of inflammation.
Signaling Pathway: Arachidonic Acid Metabolism via Lipoxygenase
Caption: Lipoxygenase pathway for the conversion of arachidonic acid to leukotrienes.
Comparative Inhibitory Activity of Pyrazole Derivatives against Lipoxygenase
Note: The data represents a diverse set of pyrazole analogs, indicating the potential of this chemical class to inhibit various lipoxygenase isoforms.
Experimental Protocol: In Vitro Spectrophotometric Lipoxygenase Inhibition Assay
This is a generalized protocol based on common laboratory practices.
Reagent Preparation:
Prepare a 0.2 M borate buffer (pH 9.0).
Prepare the substrate solution by dissolving linoleic acid in ethanol and diluting with the borate buffer to a final concentration of approximately 250 µM.
Prepare the enzyme solution by dissolving soybean lipoxygenase in the borate buffer to achieve a concentration that gives a measurable rate of reaction (e.g., 10,000 U/mL).
Dissolve test compounds and a reference inhibitor (e.g., Quercetin or Zileuton) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
Assay Procedure:
In a quartz cuvette, mix the enzyme solution with the test compound solution (or solvent for control) and incubate for a short period (e.g., 3-5 minutes) at 25°C.
Initiate the reaction by adding the linoleic acid substrate solution and mix thoroughly.
Immediately place the cuvette in a spectrophotometer.
Data Acquisition and Analysis:
Monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes). This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.
Calculate the rate of the reaction from the slope of the linear portion of the absorbance versus time plot.
Determine the percent inhibition for each test compound concentration relative to the control reaction.
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[8][9][10]
Certain pyrazole derivatives have been identified as potent antibacterial agents that target the fatty acid biosynthesis (FAB) pathway in bacteria, which is essential for bacterial survival.
Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The compounds listed are potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Preparation:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Prepare a 2x concentrated solution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
Culture the bacterial strain overnight on an appropriate agar plate.
Prepare a bacterial inoculum by suspending colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
Assay Procedure (96-well microtiter plate):
Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
In the first column of wells, add 100 µL of the 2x concentrated test compound solution.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last column of dilutions.
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
Include a growth control well (no compound) and a sterility control well (no bacteria).
Incubation and Interpretation:
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[13][14][15][16]
General Experimental Workflow
Caption: A generalized workflow for in vitro biological assays.
Conclusion
The data compiled in this guide strongly suggest that the pyrazole-benzoic acid scaffold is a versatile platform for the development of new therapeutic agents. While direct experimental data for "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is currently lacking, its structural analogs exhibit potent inhibitory activities against key targets in inflammation (COX-2, LOX) and bacterial infection (fatty acid biosynthesis). This comparative analysis provides a valuable starting point for researchers, highlighting promising avenues for further investigation and optimization of this chemical series. The detailed experimental protocols included herein offer a standardized framework for the future evaluation and selectivity profiling of the title compound and its derivatives.
A Comparative Benchmarking Guide to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and Its Analogs in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and its structurally similar compounds...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" and its structurally similar compounds. This analysis is based on available experimental data in antiproliferative and related cellular activities.
This guide synthesizes data from multiple studies to offer an objective comparison of pyrazole-based compounds, with a focus on their potential as anticancer agents. The data is presented in a structured format to facilitate easy comparison of their biological activities. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and aid in the design of future studies.
Benchmarking Against Structurally Similar Compounds
The core structure of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" features a dimethyl-pyrazole moiety linked to a benzoic acid group via a methylene bridge. To provide a meaningful benchmark, this guide focuses on a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are close structural analogs. These analogs share the dimethyl-pyrazole core and the benzyl group, which is structurally related to the benzoic acid methyl group of the target compound. The primary difference lies in the substitution at the 4-position of the pyrazole ring and the functional group attached to the phenyl ring.
The comparative data below is derived from studies on the antiproliferative activity of these compounds against the human pancreatic cancer cell line MIA PaCa-2.
Table 1: Antiproliferative Activity of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid Analogs against MIA PaCa-2 Cancer Cells
Note: No direct experimental data for the antiproliferative activity of "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" was found in the reviewed literature. The analogs presented provide a benchmark for potential efficacy.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed methodologies for the key experiments are outlined below.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Figure 1: Workflow of the MTT assay for determining antiproliferative activity.
Protocol:
Cell Seeding: MIA PaCa-2 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Western Blot Analysis for Autophagy Marker LC3-II
To investigate the mechanism of action of these compounds, their effect on autophagy is often assessed by monitoring the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
Experimental Workflow:
Figure 2: Workflow for Western blot analysis of the autophagy marker LC3-II.
Protocol:
Cell Lysis: After treatment with the compounds, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
SDS-PAGE: Equal amounts of protein are separated on a 12% SDS-polyacrylamide gel.
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against LC3.
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Analysis
The N-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs have been shown to modulate the mTORC1 signaling pathway, a critical regulator of cell growth, proliferation, and autophagy.
Figure 3: Simplified diagram of the mTORC1 signaling pathway and the inhibitory effect of pyrazole analogs.
The mTORC1 pathway is activated by upstream signals such as growth factors and nutrients. Activated mTORC1 promotes cell growth and proliferation by phosphorylating downstream targets like p70S6K1 and 4E-BP1, leading to increased protein synthesis. Simultaneously, mTORC1 inhibits autophagy by phosphorylating and inactivating the ULK1 complex. The benchmarked pyrazole analogs have been shown to inhibit mTORC1 activity. This inhibition leads to a decrease in protein synthesis and cell growth, and an induction of autophagy, which are potential mechanisms for their observed antiproliferative effects.
Validation
Unraveling the Mechanism of Action: A Comparative Guide to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the hypothesized mechanism of action for the compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Ba...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action for the compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Based on the well-established pharmacology of structurally related pyrazole derivatives, this compound is predicted to function as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. To contextualize its potential efficacy and selectivity, we compare its structural features and, by inference, its likely activity profile against the well-characterized selective COX-2 inhibitor, Celecoxib.
Hypothesized Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, including gastrointestinal protection and platelet aggregation. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.
Structurally, 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid belongs to the diarylpyrazole class of compounds, a scaffold known for its potential to selectively inhibit COX-2. This selectivity is a critical attribute in modern anti-inflammatory drug design, as it can mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1. The hypothesized interaction of this compound with the COX-2 active site is depicted in the signaling pathway diagram below.
Caption: Hypothesized inhibition of the COX-2 pathway by the target compound.
Comparative Analysis with Celecoxib
To benchmark the potential activity of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, we compare it with Celecoxib, a widely used and well-documented selective COX-2 inhibitor.
While direct experimental data for the target compound is not currently available in the public domain, the structural similarity to Celecoxib and other known pyrazole-based COX-2 inhibitors strongly suggests a comparable mechanism of action. Structure-activity relationship (SAR) studies on this class of compounds have consistently shown that the 1,5-diarylpyrazole scaffold is a key determinant of COX-2 selectivity.[4][5]
Experimental Protocols for Confirmation
To empirically validate the hypothesized mechanism of action and determine the inhibitory potency and selectivity of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a standard in vitro cyclooxygenase inhibition assay can be employed.
In Vitro Fluorometric COX Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of a fluorescent product from a suitable substrate. The rate of fluorescence development is proportional to the enzyme activity.
Caption: Workflow for determining COX inhibitory activity.
Materials:
Purified ovine or human COX-1 and COX-2 enzymes
COX Assay Buffer
COX Cofactor
Fluorogenic COX Probe
Arachidonic Acid (substrate)
Test compound (4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid) dissolved in a suitable solvent (e.g., DMSO)
Celecoxib (positive control)
96-well opaque microplate
Fluorescence microplate reader
Procedure:
Prepare serial dilutions of the test compound and the positive control (Celecoxib).
In a 96-well plate, add the assay buffer, cofactor, fluorogenic probe, and either COX-1 or COX-2 enzyme to each well.
Add the diluted test compound or control to the respective wells. Include wells with solvent only as an enzyme activity control.
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time to allow for inhibitor binding.
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths.
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control.
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
Based on its structural classification as a 1,5-diarylpyrazole derivative, "4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" is strongly hypothesized to act as a selective inhibitor of the COX-2 enzyme. This mechanism of action is shared with the established anti-inflammatory drug, Celecoxib. While direct quantitative data on the inhibitory potency and selectivity of the target compound are not yet available, the provided experimental protocol offers a robust framework for its empirical determination. Future studies employing such assays are crucial to fully characterize the pharmacological profile of this compound and to validate its potential as a novel anti-inflammatory agent with a favorable safety profile.
Personal protective equipment for handling 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Essential Safety and Handling Guide for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals h...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. The following procedures are based on general best practices for handling powdered chemicals and hazard information from structurally similar compounds.
Hazard Overview:
While a specific Safety Data Sheet (SDS) for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is not readily available, data from analogous compounds such as 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid suggest that this compound may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Therefore, appropriate precautions must be taken to minimize exposure.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the planned procedures. The following table summarizes the recommended PPE for handling 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Operation
Eye Protection
Hand Protection
Respiratory Protection
Body Protection
Weighing and preparing solutions
Safety glasses with side shields or chemical safety goggles[3]
Work in a certified chemical fume hood to avoid inhalation of dust or vapors[7]
Laboratory coat; consider a chemical-resistant apron
Handling spills
Chemical safety goggles and a face shield
Heavy-duty chemical-resistant gloves
NIOSH-approved respirator with appropriate particulate filters
Chemical-resistant suit or coveralls, as needed
Waste Disposal
Safety glasses with side shields or chemical safety goggles
Chemical-resistant gloves (e.g., nitrile)
As needed, based on the potential for dust generation
Laboratory coat
Operational Plan: Safe Handling Procedures
Engineering Controls: Always handle 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is required to minimize inhalation exposure[7].
Personal Protective Equipment (PPE): Before handling the compound, ensure all required PPE is readily available and in good condition. Wear a laboratory coat, chemical-resistant gloves, and appropriate eye protection at all times[8].
Weighing and Transfer:
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
Use a spatula or other appropriate tool to handle the solid. Avoid scooping with weighing paper, which can create dust.
Close the container tightly after use.
Preparing Solutions:
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
If heating is required, use a heating mantle and a condenser to prevent the release of vapors.
General Hygiene:
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1].
Do not eat, drink, or smoke in areas where this chemical is handled or stored[9].
Remove any contaminated clothing immediately and wash it before reuse.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[10]
Waste Identification and Segregation:
All waste containing 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid must be treated as hazardous waste.[11]
Segregate solid waste (e.g., contaminated gloves, weighing paper, paper towels) from liquid waste (e.g., reaction mixtures, rinsates).[12]
Use designated, leak-proof, and clearly labeled containers for hazardous waste.[11]
The label should include the words "Hazardous Waste," the full chemical name of the contents, and the accumulation start date.[12]
Solid Waste:
Place all contaminated solid materials, including gloves, wipes, and disposable labware, into a designated solid hazardous waste container.
Liquid Waste:
Collect all liquid waste containing the compound in a compatible, sealed waste container.
Do not dispose of this chemical down the drain.[11]
Empty Containers:
Empty containers that held the compound should be triple-rinsed with an appropriate solvent.[11]
The rinsate must be collected and disposed of as hazardous liquid waste.[11]
After triple-rinsing, the container can be disposed of as regular laboratory glassware or plastic waste, depending on institutional policies.[13]
Disposal:
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10]
Process Flow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for safely handling and disposing of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
Caption: Workflow for handling and disposal of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.